2-Chloro-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVXSFKKWXMYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378378 | |
| Record name | 2-Chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378378 | |
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Molecular Weight |
102.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16265-04-6 | |
| Record name | 2-Chloro-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-1H-imidazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1H-imidazole | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-1H-imidazole: Properties, Synthesis, and Applications
Executive Summary: 2-Chloro-1H-imidazole is a halogenated heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structural and electronic properties, particularly the presence of a reactive chlorine atom at the electron-deficient C2 position, make it a versatile precursor for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic methodologies, reactivity profile, and applications, with a focus on its utility for researchers in drug discovery and development.
Introduction
The imidazole ring is a fundamental scaffold in a vast number of biologically active molecules, including the essential amino acid histidine and numerous therapeutic agents.[1][2] Derivatives of imidazole are prominent in pharmaceuticals, demonstrating a wide range of activities such as antifungal, antibacterial, and anticancer properties.[1][3] this compound (CAS No. 16265-04-6) has emerged as a particularly valuable intermediate.[4][5] The chloro-substituent acts as a versatile functional handle, enabling a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug development for forging new carbon-carbon and carbon-heteroatom bonds.[6][7] This document serves as a technical resource for scientists, detailing the core chemical principles and practical methodologies associated with this important reagent.
Molecular Structure and Spectroscopic Analysis
Chemical Structure
This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, with a chlorine atom substituted at the C2 position. Its molecular formula is C₃H₃ClN₂ and it has a molecular weight of approximately 102.52 g/mol .[4]
Caption: Chemical structure of this compound.
Spectroscopic Profile
Full structural elucidation relies on a combination of spectroscopic techniques. While specific spectral data can vary slightly based on solvent and instrumentation, the expected profile is as follows:
| Technique | Expected Characteristics |
| ¹H NMR | - N-H Proton: A broad singlet, typically downfield (>10 ppm), resulting from the acidic proton on the nitrogen. Its position and visibility can be highly dependent on solvent and concentration.[8] - C4-H & C5-H Protons: Two signals in the aromatic region (~7-8 ppm). These protons appear as doublets or singlets depending on the resolution and coupling. |
| ¹³C NMR | - C2 (C-Cl): The carbon bearing the chlorine atom, expected to be in the range of 135-145 ppm. - C4 & C5: Two distinct signals for the CH carbons, typically found between 115-130 ppm. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹. - C=N & C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic imidazole ring. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z ≈ 102. - Isotope Peak (M+2)⁺: A significant peak at m/z ≈ 104 (approximately one-third the intensity of M⁺) due to the natural abundance of the ³⁷Cl isotope. |
Physicochemical Properties
Understanding the physical properties of this compound is crucial for its proper handling, storage, and use in reactions.
| Property | Value | Source(s) |
| CAS Number | 16265-04-6 | [4] |
| Molecular Formula | C₃H₃ClN₂ | [4] |
| Molecular Weight | 102.52 g/mol | [4] |
| Appearance | White to off-white powder or crystal | [5] |
| Melting Point | 165-170 °C | [4] |
| Storage Conditions | 2-8°C, tightly closed, dry | [5][9] |
Synthesis and Purification
Synthetic Routes
Several methods exist for the synthesis of imidazoles and their halogenated derivatives.[2][10][11] A well-documented and effective laboratory-scale synthesis of this compound proceeds from 1-(diethoxymethyl)imidazole via lithiation and subsequent reaction with a chlorinating agent like hexachloroethane.[5]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from established literature procedures.[5]
Materials:
-
1-(Diethoxymethyl)imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexachloroethane
-
6N Hydrochloric Acid (HCl)
-
6N Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(diethoxymethyl)imidazole in anhydrous THF. Cool the solution to -35 °C using a suitable cooling bath.
-
Rationale: Anhydrous and inert conditions are critical to prevent quenching of the highly basic n-butyllithium.
-
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature at -35 °C.
-
Rationale: n-BuLi is a strong base that selectively deprotonates the most acidic proton, which is at the C2 position of the imidazole ring, to form a highly reactive 2-lithio-imidazole intermediate.
-
-
Chlorination: After the addition is complete, slowly add a solution of hexachloroethane in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature at -35 °C. Stir for 5-10 minutes after addition.
-
Rationale: The lithiated intermediate acts as a nucleophile, attacking a chlorine atom on hexachloroethane, an electrophilic chlorine source.
-
-
Hydrolysis (Deprotection): Warm the reaction mixture to -20 °C and carefully quench the reaction by adding 6N HCl. Allow the mixture to warm to room temperature and stir for 5 minutes.
-
Rationale: The acidic workup serves two purposes: it neutralizes any remaining n-BuLi and hydrolyzes the diethoxymethyl protecting group to reveal the N-H of the final product.
-
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract the organic layer with 1N HCl. Combine the aqueous layers, wash with ether, and then neutralize with 6N NaOH. Extract the neutralized aqueous solution with ethyl acetate.
-
Rationale: This acid/base workup separates the basic imidazole product from non-basic organic impurities. The product is protonated and moves to the aqueous phase, which is then neutralized to allow its extraction back into an organic solvent.
-
-
Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the interplay between the aromatic imidazole ring and the C2-chloro substituent.
Caption: Key reactive sites of this compound.
-
N-H Acidity: The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-arylation reactions to introduce substituents at the N1 position.[2][12]
-
C2-Cl Reactivity: The C2 position of the imidazole ring is electron-deficient, which enhances the reactivity of the attached chlorine atom.[6] This makes it an excellent substrate for two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling: This is arguably the most important application. The C-Cl bond can undergo oxidative addition to a palladium(0) catalyst, enabling Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and other cross-coupling reactions.[6][7][13] While chloroarenes are typically less reactive than their bromo or iodo counterparts, the electronic nature of the C2 position in imidazoles facilitates this reaction, making 2-chloroimidazoles viable and cost-effective coupling partners.[6]
-
Nucleophilic Aromatic Substitution (SNAr): The C2-Cl group can be displaced by strong nucleophiles, although this is often less common than cross-coupling methods.[2]
-
Applications in Drug Development and Medicinal Chemistry
The imidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage in various biological interactions and its presence in numerous approved drugs.[1][3] this compound serves as a key starting material for synthesizing libraries of novel imidazole-containing compounds for biological screening.
By leveraging the reactivity at the C2 and N1 positions, medicinal chemists can systematically modify the imidazole core to optimize drug properties such as potency, selectivity, and pharmacokinetic profiles. The ability to perform Suzuki-Miyaura coupling, for example, allows for the direct attachment of various aryl and heteroaryl groups, a common strategy in the development of kinase inhibitors and other targeted therapies.[13]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when working with this compound.
-
Hazards: The compound is classified as a skin and eye irritant.[14] Inhalation of dust should be avoided.[15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and tightly fitting safety goggles.[14][15][16] Work should be conducted in a well-ventilated area or a chemical fume hood.[15][16]
-
Handling: Avoid formation of dust and aerosols.[16] After handling, wash hands and any exposed skin thoroughly.[14]
-
Storage: Store in a tightly closed container in a dry, cool place, typically between 2-8°C, as the compound can be heat-sensitive.[5]
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in its structural simplicity and versatile reactivity. The strategic placement of a chloro group on the electron-poor C2 position of the imidazole ring provides a reliable handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. For researchers in drug development and materials science, it offers an accessible and efficient entry point for the creation of novel, highly functionalized imidazole-based molecules. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound CAS#: 16265-04-6 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Chloro-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1H-imidazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it an invaluable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its key physicochemical properties, detailed synthetic protocols, thorough characterization data, and significant applications in the development of novel therapeutics. The content herein is curated to provide both foundational knowledge and practical insights for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of this compound in Medicinal Chemistry
The imidazole scaffold is a ubiquitous feature in numerous biologically active compounds, including natural products and synthetic drugs. The introduction of a chlorine atom at the 2-position of the imidazole ring profoundly influences its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom enhances the acidity of the N-H proton and modulates the nucleophilicity of the ring nitrogens. This substitution also provides a reactive handle for further functionalization, making this compound a strategic intermediate in the synthesis of complex molecular architectures. Its role as a precursor to potent antifungal agents and other therapeutic candidates underscores its importance in the pharmaceutical industry.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 16265-04-6 | [1][2] |
| Molecular Formula | C₃H₃ClN₂ | [1][2] |
| Molecular Weight | 102.52 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 165-170 °C | [3] |
| Solubility | Soluble in polar organic solvents | |
| Storage | 2-8°C, sensitive to heat |
Spectroscopic Data
Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound.
-
¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two equivalent protons at the C4 and C5 positions of the imidazole ring, and a broad signal for the N-H proton. In deuterated chloroform, the two C-H protons of the imidazole ring typically appear as a singlet, while the N-H proton signal can be broad and its chemical shift is concentration-dependent.[4]
-
¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the three carbon atoms of the imidazole ring. The carbon atom bearing the chlorine (C2) will be significantly downfield. Due to tautomerization, the signals for C4 and C5 may be averaged. In some instances, fast tautomerization can lead to very broad and weak ¹³C-NMR signals for the imidazole ring carbons in solution.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration. Bands corresponding to C=N and C=C stretching vibrations within the imidazole ring are typically observed in the 1400-1600 cm⁻¹ region.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 102 and an M+2 peak at m/z 104 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound can be achieved through various methods. A common and effective approach involves the direct chlorination of an N-protected imidazole followed by deprotection.
Experimental Protocol: Synthesis from 1-(Diethoxymethyl)imidazole
This protocol is adapted from established procedures for the synthesis of 2-chloroimidazoles.
Materials:
-
1-(Diethoxymethyl)imidazole
-
n-Butyllithium (n-BuLi) in hexane
-
Hexachloroethane
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (6N and 1N)
-
Sodium hydroxide (6N)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Lithiation: Dissolve 1-(diethoxymethyl)imidazole (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -35°C.
-
Slowly add a solution of n-butyllithium in hexane (1.1 equivalents) dropwise, maintaining the temperature below -30°C. Stir the mixture at this temperature for 30 minutes.
-
Chlorination: Prepare a solution of hexachloroethane (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution, again keeping the temperature below -30°C.
-
After the addition is complete, allow the reaction mixture to stir at -35°C for an additional 5 minutes.
-
Work-up and Deprotection: Warm the reaction mixture to -20°C and quench by the slow addition of 6N hydrochloric acid.
-
Allow the mixture to warm to room temperature and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract the organic layer with 1N hydrochloric acid.
-
Combine the aqueous layers and wash with diethyl ether to remove any unreacted hexachloroethane.
-
Isolation: Neutralize the aqueous layer with 6N aqueous sodium hydroxide until basic (pH > 8).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of an N-protecting group (diethoxymethyl) is crucial to prevent N-lithiation and direct the deprotonation to the C2 position.
-
Low temperatures are maintained during lithiation and chlorination to prevent side reactions and ensure regioselectivity.
-
Hexachloroethane serves as an efficient chlorine source for the electrophilic chlorination of the lithiated intermediate.
-
The acidic work-up facilitates the removal of the protecting group.
Chemical Reactivity and Synthetic Applications
This compound is a versatile intermediate that participates in a variety of chemical transformations, making it a valuable tool in organic synthesis.
Nucleophilic Substitution
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, although it is generally less reactive than chloro-substituents on other heterocyclic systems. Reactions with strong nucleophiles such as alkoxides can lead to the formation of 2-alkoxyimidazoles.[6]
Cross-Coupling Reactions
A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the imidazole ring and various aryl or vinyl boronic acids, providing access to a diverse range of substituted imidazoles.[7][8]
Caption: Suzuki-Miyaura coupling of this compound.
Application in Drug Development: The Case of Imidazole Antifungals
The imidazole scaffold is central to the development of a major class of antifungal agents. These drugs function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10]
Mechanism of Action of Imidazole Antifungals
Imidazole-based antifungal drugs, such as clotrimazole, target the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[10][11] This enzyme is critical for the conversion of lanosterol to ergosterol.[12][13] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[14][15]
Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.
Synthesis of Clotrimazole
This compound is a key precursor in some synthetic routes to clotrimazole. The synthesis generally involves the reaction of imidazole with 2-chlorotrityl chloride.[11]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from heat and incompatible materials. Keep the container tightly sealed.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a cornerstone of modern heterocyclic chemistry, offering a gateway to a vast array of complex and biologically relevant molecules. Its synthesis, while requiring careful control of reaction conditions, is achievable through established protocols. The reactivity of the chloro-substituent, particularly in cross-coupling reactions, provides a powerful tool for the construction of novel chemical entities. The successful application of this building block in the development of antifungal drugs highlights its profound impact on medicinal chemistry. For researchers and drug development professionals, a deep understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the quest for new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 16265-04-6|this compound|BLD Pharm [bldpharm.com]
- 3. 2-クロロ-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 11. gosset.ai [gosset.ai]
- 12. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 13. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 14. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. davidmoore.org.uk [davidmoore.org.uk]
A Technical Guide to the Reactivity and Stability of 2-Chloro-1H-imidazole
Abstract
2-Chloro-1H-imidazole is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique electronic structure, characterized by an electron-deficient C2 position, imparts a distinct reactivity profile dominated by nucleophilic substitution. This guide provides an in-depth analysis of the synthesis, reactivity, and stability of this compound. We will explore the mechanistic underpinnings of its key reactions, detail protocols for its synthesis and modification, discuss its stability under various conditions, and summarize its applications in modern drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated imidazoles in their synthetic endeavors.
Introduction: The Significance of this compound
Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry and coordination chemistry, largely due to their presence in essential biomolecules like the amino acid histidine and their ability to coordinate with various metal ions.[1] This versatile behavior is central to the function of many metalloenzymes and has led to the development of numerous imidazole-based therapeutic agents with anticancer, antibacterial, and antifungal properties.[1]
Within this important class of compounds, this compound (CAS No. 16265-04-6) stands out as a particularly valuable synthetic intermediate.[2] The presence of a chlorine atom at the C2 position renders this carbon highly electrophilic and susceptible to nucleophilic attack, allowing for the facile introduction of diverse functional groups. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures for pharmaceuticals and agrochemicals.[3][4] Understanding the delicate balance between its reactivity and stability is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClN₂ | [5][6] |
| Molecular Weight | 102.52 g/mol | [2][5][6] |
| Appearance | White to off-white powder or crystal | [2] |
| Melting Point | 166.0–170.0 °C | [2][5] |
| CAS Number | 16265-04-6 | [6][7] |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the direct lithiation of a protected imidazole followed by chlorination. This strategy offers good control and yields. The following protocol is adapted from a general procedure for the synthesis of 2-chloroimidazoles.[2]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 1-(Diethoxymethyl)imidazole
This protocol describes the lithiation of N-protected imidazole, followed by quenching with an electrophilic chlorine source and subsequent deprotection.
Materials:
-
1-(Diethoxymethyl)imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.6 M solution in hexane
-
Hexachloroethane
-
6N Hydrochloric acid
-
6N Sodium hydroxide
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-(diethoxymethyl)imidazole (50.0 g) in anhydrous THF (200 ml).[2]
-
Lithiation: Cool the solution to between -40°C and -35°C using a dry ice/acetone bath. Slowly add a 2.6 M n-hexane solution of n-butyllithium (120 ml) dropwise, ensuring the internal temperature does not rise above -35°C. The causality for this low temperature is to prevent side reactions and ensure regioselective deprotonation at the C2 position, which is the most acidic proton on the imidazole ring.
-
Chlorination: In a separate flask, prepare a solution of hexachloroethane (73.9 g) in anhydrous THF (100 ml). Add this solution dropwise to the reaction mixture, maintaining the temperature at -35°C.[2] Hexachloroethane serves as a robust and efficient electrophilic chlorine source.
-
Quenching and Deprotection: After the addition is complete, stir the mixture at -35°C for 5 minutes. Allow the reaction to warm to -20°C, and then carefully add 6N hydrochloric acid (100 ml).[2] The acidic workup simultaneously quenches the reaction and hydrolyzes the diethoxymethyl protecting group.
-
Extraction and Isolation: Remove the cooling bath and allow the mixture to reach room temperature, stirring for 5 minutes. Separate the aqueous layer. Extract the organic layer with 1N hydrochloric acid. Combine all aqueous layers and wash with diethyl ether to remove unreacted hexachloroethane and other non-polar impurities.
-
Neutralization: Cool the combined aqueous layer in an ice bath and neutralize with a 6N aqueous sodium hydroxide solution until the pH is basic.
-
Final Extraction and Purification: Extract the neutralized aqueous solution with ethyl acetate. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[2] The product can be further purified by recrystallization if necessary.
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, making it a prime substrate for nucleophilic substitution. The imidazole ring can also undergo electrophilic substitution, albeit with regioselectivity influenced by the existing chloro-substituent.
Nucleophilic Substitution at C2
The chloro group at the C2 position is an excellent leaving group because its departure results in a stable chloride ion.[8] The C-Cl bond is polarized towards the chlorine atom, and the adjacent nitrogen atoms further withdraw electron density, rendering the C2 carbon highly susceptible to attack by nucleophiles. This is the most common and synthetically useful reaction for this molecule.[3][9]
Mechanism: The reaction typically proceeds via a concerted SNAr (Nucleophilic Aromatic Substitution) mechanism. The nucleophile attacks the electrophilic C2 carbon, forming a transient, negatively charged intermediate (a Meisenheimer-like complex), which then expels the chloride ion to restore aromaticity.
Caption: Nucleophilic substitution at the C2 position of imidazole.
This reactivity allows for the synthesis of a wide range of 2-substituted imidazoles, which are prevalent in many pharmaceutical compounds.[10][11]
Electrophilic Substitution
While the C2 position is reactive towards nucleophiles, the C4 and C5 positions of the imidazole ring can undergo electrophilic substitution. The chloro group is electron-withdrawing, which generally deactivates the ring towards electrophiles. However, functionalization is still possible, often requiring strong electrophiles or prior activation of the ring.
A key strategy for functionalizing the C5 position involves deprotonation with a strong base (lithiation) followed by the addition of an electrophile. This method circumvents the deactivating effect of the chloro group and provides a powerful tool for creating C5-substituted 2-chloroimidazoles.[12]
Stability and Degradation
The practical use of this compound requires a thorough understanding of its stability and proper handling procedures.
Chemical Stability and Incompatibilities
-
Thermal Sensitivity: The compound is reported to be sensitive to heat and should be stored at refrigerated temperatures (2-8°C) for long-term stability.[2]
-
Moisture Sensitivity: As with many reactive intermediates, it is sensitive to moisture.[3] Hydrolysis can occur, leading to the formation of imidazolin-2-one.
-
pH Effects: The stability of the imidazole ring itself can be pH-dependent. Studies on other imidazole fungicides have shown that degradation can be slower at neutral pH compared to acidic or basic conditions.[13]
-
Oxidative and Photodegradation: The imidazole moiety is known to be susceptible to oxidation and photodegradation.[14] Exposure to strong oxidizing agents or high-intensity light should be avoided.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[15]
Safe Handling and Storage Protocol
Adherence to safety protocols is crucial when working with this compound, which is classified as an irritant.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[16]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[16]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[15][16] If exposure limits are exceeded, use a full-face respirator.[16]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][16]
-
Keep away from heat, sparks, open flames, and direct sunlight.[15]
-
Segregate from incompatible chemicals as listed above.[15]
Spill and Disposal Procedures:
-
Spills: In case of a spill, avoid dust formation.[17] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[16][17]
-
Disposal: Dispose of as special waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[3][15]
Applications in Drug Discovery and Development
The unique reactivity of this compound makes it a valuable precursor in the synthesis of numerous pharmaceutical agents.
-
Antihypertensive Agents: The core structure is found in intermediates used to synthesize angiotensin II receptor blockers like Losartan. For example, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is a key impurity and synthetic precursor in this class of drugs.[18] Recently, N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been designed and synthesized as potential Angiotensin-Converting Enzyme (ACE) inhibitors.[10]
-
Antifungal and Antimicrobial Agents: The imidazole nucleus is a well-established pharmacophore in antifungal drugs (e.g., clotrimazole, miconazole).[19][20] this compound serves as a starting point for creating novel derivatives with potential antimicrobial activity.[2][4]
-
Antiviral Research: Imidazole derivatives are actively being investigated for their antiviral properties, including against Hepatitis B Virus (HBV) and coronaviruses.[11] The ability to easily modify the 2-position of the imidazole ring is critical for developing structure-activity relationships in these studies.
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in the electrophilicity of its C2 carbon. The ease of nucleophilic displacement of the chloro group provides a reliable and versatile strategy for the synthesis of complex, functionalized imidazoles. While its reactivity is its greatest asset, it also necessitates careful handling and storage to mitigate degradation via hydrolysis, oxidation, or thermal decomposition. A comprehensive understanding of its reactivity and stability, as outlined in this guide, empowers researchers to leverage this potent building block to its full potential in the ongoing quest for novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-氯-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. echemi.com [echemi.com]
- 17. echemi.com [echemi.com]
- 18. 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde [lgcstandards.com]
- 19. RU2171804C1 - Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole - Google Patents [patents.google.com]
- 20. yerbilimleri.cumhuriyet.edu.tr [yerbilimleri.cumhuriyet.edu.tr]
2-Chloro-1H-imidazole: A Versatile Scaffold for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Imidazole Core and the 2-Chloro Substituent
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, its presence in essential biomolecules like histidine, and its ability to coordinate with a wide range of metal ions.[1][2] This five-membered heterocycle is a cornerstone in the development of a vast array of therapeutic agents, including anticancer, antibacterial, and antifungal compounds.[1][3] Among the various functionalized imidazoles, 2-chloro-1H-imidazole stands out as a particularly valuable and versatile synthetic building block.
The strategic placement of the chloro substituent at the C2 position offers a reactive handle for a multitude of synthetic transformations, most notably palladium- and copper-catalyzed cross-coupling reactions.[4] This allows for the facile introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the rapid generation of diverse molecular libraries for biological screening and materials development.[4] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16265-04-6 | [5] |
| Molecular Formula | C₃H₃ClN₂ | [6] |
| Molecular Weight | 102.52 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 165-170 °C | [5] |
| Storage Temperature | 2-8°C | [5] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound is expected to show characteristic signals for the imidazole ring protons. In related ferrocenyl imidazole derivatives, these protons appear in the range of 6.77-7.66 ppm.[7] The NH proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR (DMSO-d₆): The carbon-13 NMR spectrum provides valuable information about the carbon framework. For related imidazole compounds, the C4/C5 carbons of the imidazole ring resonate between 124.87-132.43 ppm.[7] The C2 carbon, being attached to the electronegative chlorine atom, will appear at a distinct chemical shift.
Synthesis of this compound: A Reliable Protocol
A common and effective method for the synthesis of this compound involves a two-step process: the initial formation of the imidazole ring, followed by chlorination. The following protocol is adapted from established procedures for the synthesis of similar imidazole derivatives.[1]
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 1H-imidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glyoxal (1 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-imidazole.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Part B: Chlorination to this compound
-
Reaction Setup: Dissolve the purified 1H-imidazole (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.
-
Addition of NCS: Cool the solution to 0 °C in an ice bath and add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to yield this compound.
Caption: Synthetic workflow for this compound.
Key Synthetic Transformations of this compound
The reactivity of this compound is dominated by transformations at both the nitrogen and the C2-chloro position, making it a highly versatile building block.
N-Alkylation and N-Arylation
The N-H proton of the imidazole ring is acidic and can be readily deprotonated with a base, followed by reaction with an electrophile to afford N-substituted imidazoles.
N-alkylation introduces a wide variety of substituents on the imidazole ring, significantly influencing the compound's physicochemical properties and biological activity.[4]
Experimental Protocol: General N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as DMF or THF, add a suitable base (1.2 equivalents) at room temperature under an inert atmosphere. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stirring: Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Copper-catalyzed N-arylation of imidazoles with arylboronic acids, known as the Chan-Lam coupling, is a powerful method for the synthesis of N-arylimidazoles under mild conditions.[8][9]
Experimental Protocol: Chan-Lam N-Arylation
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), copper(II) acetate (Cu(OAc)₂, 0.1 equivalents), and a base such as pyridine or triethylamine (2.0 equivalents) in a solvent like dichloromethane or methanol.
-
Reaction: Stir the mixture at room temperature under an air atmosphere for 24-48 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to yield the N-arylated product.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents) in a solvent system, typically a mixture of toluene and water.
-
Reaction: Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Table 2: Representative Suzuki-Miyaura Couplings of Haloimidazoles
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Chloroindole | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 91-99 | [10] |
| 2-Chlorobenzimidazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | N/A |
This reaction is a cornerstone for the synthesis of arylamines from aryl halides and amines.
Caption: Generalized Buchwald-Hartwig amination cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equivalents). Add this compound (1.0 equivalent), the amine (1.2 equivalents), and an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.
The Sonogashira coupling allows for the synthesis of 2-alkynylimidazoles, while the Heck reaction enables the formation of 2-vinylimidazoles.[11][12]
Table 3: Overview of Sonogashira and Heck Couplings
| Reaction | Coupling Partner | Key Reagents | Product |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 2-Alkynylimidazole |
| Heck | Alkene | Pd catalyst, Base | 2-Vinylimidazole |
Applications in Drug Discovery and Materials Science
The diverse array of molecules accessible from this compound has led to their application in various fields.
-
Medicinal Chemistry: Imidazole derivatives are integral to many marketed drugs.[6] For instance, N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been synthesized and evaluated as potential angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension.[1][6] The imidazole scaffold is also found in numerous anticancer, antifungal, and antiviral agents.[1][3]
-
Coordination Chemistry and Materials Science: The nitrogen atoms in the imidazole ring can coordinate with metal ions to form stable complexes.[1] These complexes have potential applications as catalysts and in the development of novel materials with interesting electronic and photophysical properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity at the nitrogen and the C2-chloro position provides a powerful platform for the generation of a wide range of functionalized imidazole derivatives. The synthetic methodologies outlined in this guide, particularly the robust and efficient palladium- and copper-catalyzed cross-coupling reactions, offer researchers the tools to explore new chemical space and develop novel molecules with potential applications in medicine, agriculture, and materials science. As the demand for complex and diverse molecular architectures continues to grow, the strategic importance of scaffolds like this compound will undoubtedly increase.
References
- 1. chem-casts.com [chem-casts.com]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. This compound 97 16265-04-6 [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 2-Chloro-1H-imidazole in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically significant molecules. Among its halogenated derivatives, 2-Chloro-1H-imidazole stands out as a versatile and highly valuable building block. Its unique electronic properties and reactivity profile make it a strategic starting point for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide explores the synthesis, reactivity, and multifaceted applications of this compound in drug discovery, providing a comprehensive resource for researchers in the field. We will delve into its role in the development of antifungal, anticancer, antiviral, and anti-inflammatory agents, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights.
Introduction: The Privileged Scaffold and the Role of Halogenation
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique structural and electronic features, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, have established it as a "privileged scaffold" in medicinal chemistry.[1] The introduction of a chlorine atom at the C2 position of the imidazole ring profoundly influences its chemical behavior and biological activity. The electron-withdrawing nature of the chlorine atom enhances the acidity of the N-H proton and, more importantly, activates the C2 position for nucleophilic substitution, a key feature that medicinal chemists exploit for molecular elaboration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and development.
| Property | Value | Reference |
| CAS Number | 16265-04-6 | [2] |
| Molecular Formula | C₃H₃ClN₂ | [2] |
| Molecular Weight | 102.52 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | 165-170 °C | |
| Boiling Point (calculated) | 158.02 °C | [4] |
| Density (calculated) | 1.405 g/cm³ | [5] |
| Storage Temperature | 2-8 °C (heat sensitive) | [3] |
Synthesis of this compound: A Practical Protocol
The efficient and scalable synthesis of this compound is crucial for its widespread application. While several methods exist, a common and reliable approach involves the direct chlorination of a protected imidazole derivative.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-chloroimidazoles.[3]
Materials:
-
1-(Diethoxymethyl)imidazole
-
n-Butyllithium (n-BuLi) in hexane
-
Hexachloroethane
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (6N and 1N)
-
Sodium hydroxide (6N)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ether
Procedure:
-
Dissolve 1-(diethoxymethyl)imidazole (1 eq) in anhydrous THF.
-
Cool the solution to -35 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium in hexane (1.1 eq) dropwise, maintaining the temperature at -35 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
In a separate flask, dissolve hexachloroethane (1.2 eq) in anhydrous THF.
-
Add the hexachloroethane solution dropwise to the lithiated imidazole solution, again maintaining the temperature at -35 °C.
-
After the addition is complete, stir the reaction mixture at the same temperature for 5 minutes, then allow it to warm to -20 °C.
-
Quench the reaction by adding 6N hydrochloric acid.
-
Allow the mixture to warm to room temperature and let it stand for 5 minutes.
-
Separate the aqueous layer and extract the organic layer with 1N hydrochloric acid.
-
Combine the aqueous layers and wash with ether.
-
Neutralize the aqueous layer with 6N sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality behind Experimental Choices:
-
N-protection: The diethoxymethyl group protects the N1 position of the imidazole, directing the lithiation to the C2 position.
-
Low Temperature: The use of low temperatures (-35 °C) is critical to control the reactivity of the highly basic n-butyllithium and to prevent side reactions.
-
Hexachloroethane: This serves as an efficient chlorine source for the electrophilic chlorination of the lithiated intermediate.
-
Acidic Workup: The addition of hydrochloric acid serves to protonate the imidazole nitrogen and facilitate the removal of the protecting group.
The Chemistry of this compound: A Gateway to Molecular Diversity
The primary utility of this compound in medicinal chemistry stems from the reactivity of the C2-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functional groups.
Caption: Nucleophilic substitution at the C2 position of this compound.
This reactivity allows for the construction of diverse molecular libraries by coupling this compound with various nucleophiles, including amines, thiols, alcohols, and azides. The choice of base, solvent, and reaction temperature can be optimized to achieve high yields and selectivity.
Applications in Medicinal Chemistry
The this compound scaffold is a key component in a variety of clinically used and investigational drugs.
Antifungal Agents
The imidazole class is a cornerstone of antifungal therapy. This compound serves as a crucial precursor for the synthesis of potent antifungal agents.
-
Clotrimazole: A widely used topical antifungal agent, the synthesis of which can involve the reaction of imidazole with 2-chlorotrityl chloride.[6] While not directly starting from this compound, this highlights the importance of the chloro-substituted aromatic precursors in this class.
-
Novel Imidazole Derivatives: Research has shown that derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol exhibit potent antifungal activity, with some compounds demonstrating efficacy against resistant strains of Candida albicans.[7] The synthesis of these compounds often involves the displacement of a leaving group, a role that the chloro-substituent on the imidazole ring can play.
Anticancer Agents
The imidazole ring is present in numerous anticancer drugs, and the 2-chloro-substituted variant provides a handle for creating novel and potent agents.[8]
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The 2-aminoimidazole scaffold, accessible from this compound via amination, is a key pharmacophore in several kinase inhibitors.
-
Tubulin Polymerization Inhibitors: Imidazole-based compounds have been shown to act as microtubule destabilizing agents, a validated mechanism for anticancer drugs.[8] The ability to introduce diverse substituents at the C2 position of this compound allows for the fine-tuning of interactions with the tubulin binding site.
Antitubercular Agents
A significant application of a derivative of this compound is in the synthesis of the anti-tuberculosis drug, delamanid.
-
Delamanid: This drug is a crucial component of treatment regimens for multidrug-resistant tuberculosis. Its synthesis utilizes 2-chloro-4-nitroimidazole as a key intermediate.[9] This underscores the industrial relevance of chloro-nitro substituted imidazoles. A patent describes an improved process for the production of 2-chloro-4-nitroimidazole derivatives, highlighting its importance.[9]
Antiviral and Anti-inflammatory Agents
The versatility of the this compound scaffold extends to the development of antiviral and anti-inflammatory agents.
-
Antiviral Activity: Substituted imidazole derivatives have been synthesized and evaluated for their antiviral properties. Studies have shown that certain (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones exhibit promising antiviral activity.[10]
-
Anti-inflammatory Potential: The imidazole moiety is found in compounds with anti-inflammatory properties. The ability to easily derivatize this compound allows for the exploration of a wide chemical space to identify novel anti-inflammatory agents.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature of the substituent introduced at the C2 position, as well as modifications at other positions of the imidazole ring.
Caption: Generalized structure-activity relationships for 2-substituted imidazoles.
-
Antifungal Activity: For many azole antifungals, a key pharmacophoric feature is a nitrogen-linked substituent that can coordinate to the heme iron of lanosterol 14α-demethylase. The nature of the side chain attached at the C2 position of the imidazole ring is crucial for potency and spectrum of activity.[7]
-
Antimicrobial Activity: Studies on substituted imidazole derivatives have indicated that the presence of electron-withdrawing groups on the phenyl rings attached to the imidazole core is beneficial for antimicrobial activity.[10]
-
Antifungal SAR in Benzimidazoles: In a related class of compounds, 2-chloromethyl-1H-benzimidazole derivatives, it was found that the introduction of a chlorine atom on a para-position of a benzene ring enhanced antifungal activity.[11]
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity, primarily through nucleophilic substitution at the C2 position, provide a reliable platform for the generation of diverse molecular architectures. The successful application of this scaffold in the development of antifungal, anticancer, antitubercular, and other therapeutic agents highlights its immense potential.
Future research will likely focus on the development of more efficient and sustainable synthetic methodologies for this compound and its derivatives. Furthermore, the continued exploration of novel nucleophilic partners for reaction at the C2 position will undoubtedly lead to the discovery of new chemical entities with unique biological activities. As our understanding of disease pathways deepens, the strategic application of this compound will continue to play a pivotal role in the design and synthesis of the next generation of innovative medicines.
References
- 1. WO2018216822A1 - Novel imidazole derivatives - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 16265-04-6 [amp.chemicalbook.com]
- 4. chem-casts.com [chem-casts.com]
- 5. echemi.com [echemi.com]
- 6. RU2171804C1 - Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]
- 10. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2-Chloro-1H-imidazole: A Technical Guide to an Essential Synthetic Building Block
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1H-imidazole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in complex synthetic pathways is fundamentally governed by its solubility in various organic media. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on first principles of physical organic chemistry, supported by data from analogous compounds. Furthermore, it furnishes a detailed, field-proven experimental protocol for researchers to quantitatively determine solubility in their own laboratory settings, ensuring reliable and reproducible results for applications ranging from reaction optimization to formulation development.
Introduction: The Significance of this compound
The imidazole nucleus is a cornerstone of numerous biologically active molecules.[1][2] The introduction of a chloro-substituent at the 2-position, as in this compound (CAS No. 16265-04-6), creates a versatile intermediate.[3] The chlorine atom serves as a reactive handle for nucleophilic substitution and a key participant in cross-coupling reactions, enabling the construction of more complex molecular architectures.[4]
Understanding the solubility of this compound is a non-trivial, critical first step in its practical application. Key processes where solubility data is paramount include:
-
Reaction Solvent Selection: Ensuring reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yield.
-
Crystallization and Purification: The choice of solvent systems for effective purification by crystallization is directly dependent on differential solubility at varying temperatures.
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems dictates bioavailability and delivery mechanisms.
-
Analytical Chemistry: Preparing solutions for techniques like HPLC, NMR, and GC-MS requires knowledge of suitable solvents.
This guide aims to provide both a theoretical framework and a practical methodology for approaching the solubility of this compound.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of two competing processes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. The key physicochemical properties of this compound dictate these interactions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16265-04-6 | [3][5] |
| Molecular Formula | C₃H₃ClN₂ | [3] |
| Molecular Weight | 102.52 g/mol | [3] |
| Physical Form | Solid (White to Almost white powder to crystal) | [6][7] |
| Melting Point | 165-170 °C | [3][6] |
| Structure | Clc1ncc[nH]1 (SMILES) | [6] |
The structure of this compound features several key characteristics that determine its solubility:
-
Hydrogen Bonding: The presence of the N-H bond allows the molecule to act as a hydrogen bond donor . The lone pair of electrons on the second ring nitrogen allows it to act as a hydrogen bond acceptor . This capacity for strong intermolecular hydrogen bonding in its solid state contributes to its relatively high melting point and is a primary factor that solvents must overcome.
-
Polarity: The molecule is polar. This arises from the electronegativity differences between carbon, nitrogen, and chlorine, creating significant bond dipoles and an overall molecular dipole moment.
-
π-System: The aromatic imidazole ring can participate in π-π stacking interactions.
The governing principle of "like dissolves like" provides a strong predictive framework. Solvents that can effectively compete with and replace the strong intermolecular hydrogen bonds and dipole-dipole interactions within the crystal lattice of this compound will be effective solvents.
Predicted Solubility in Common Organic Solvents
While specific quantitative data for this compound is sparse in the literature, we can construct a robust predictive model based on its structure and data from the parent compound, 1H-imidazole. A study on the solubility of various imidazoles provides valuable context, noting that their solubility in chloroalkanes is generally very low.[8][9]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, capable of disrupting the solute's crystal lattice and forming strong solute-solvent hydrogen bonds. The parent compound, 1H-imidazole, is very soluble in ethanol.[2] |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | These solvents are strong hydrogen bond acceptors and have large dipole moments. They can effectively solvate the polar regions of the molecule and accept a hydrogen bond from the N-H group. 1H-imidazole is soluble in acetone.[2] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | While DCM is polar, it is not a hydrogen bond donor and a very weak acceptor. It is less effective at breaking the strong intermolecular hydrogen bonds of the solute. Studies on other simple imidazoles confirm very low solubility in dichloromethane.[8][9] |
| Ethers | THF, Diethyl Ether | Low | Ethers are weak hydrogen bond acceptors and have lower polarity. They are generally poor solvents for compounds with strong hydrogen bonding networks. 1H-imidazole is soluble in diethyl ether, suggesting some affinity.[2] |
| Aromatic | Toluene | Very Low | Toluene is nonpolar and cannot form hydrogen bonds. The significant mismatch in polarity and intermolecular forces will lead to poor solvation. Studies confirm low solubility of 1H-imidazole in toluene.[8][9][10] |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | These solvents lack polarity and cannot interact favorably with the polar, hydrogen-bonding solute. A large enthalpy penalty for creating a cavity for the solute results in negligible solubility. |
Standardized Protocol for Experimental Solubility Determination
Given the necessity of precise data for process development, determining solubility experimentally is often required. The following protocol describes the Isothermal Shake-Flask Method, a gold-standard technique for measuring equilibrium solubility.
Materials and Equipment
-
This compound (purity >97%)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5 °C
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
Causality and Self-Validation: This protocol is designed to be self-validating. The use of excess solid ensures that the resulting solution is truly saturated. The extended equilibration time (24-48 hours) is critical to ensure the system has reached thermodynamic equilibrium; taking samples at 24h and 48h and getting the same concentration value confirms this. The filtration step is crucial to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or the HPLC mobile phase).
-
Perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range.
-
Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). An R² value > 0.995 is required for the curve to be considered linear and reliable.
-
-
Sample Preparation:
-
To a series of 20 mL glass vials, add an excess amount of this compound (e.g., ~100 mg). The key is to ensure solid remains undissolved at equilibrium.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired test solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker bath set to the desired constant temperature (e.g., 25 °C).
-
Agitate the vials for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary to ensure equilibrium is reached.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately pass the sample through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any suspended solid particles.
-
Accurately weigh the filtered sample.
-
Prepare a sample for HPLC analysis by taking a known mass or volume of the filtered supernatant and diluting it with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Back-calculate to find the concentration of the original, undiluted (saturated) solution.
-
Express solubility in desired units, such as mg/mL, g/100 g of solvent, or mol/L.
-
Conclusion
While a comprehensive, publicly available database on the solubility of this compound remains to be compiled, its physicochemical properties provide a strong basis for a predictive solubility framework. It is expected to be highly soluble in polar protic solvents like methanol and ethanol, moderately soluble in polar aprotic solvents like DMSO and acetone, and poorly soluble in nonpolar and aromatic solvents like hexane and toluene. This guide provides the theoretical foundation for making informed solvent choices and, critically, offers a robust, detailed experimental protocol for researchers to generate the precise, high-quality data required for successful process development, purification, and formulation in their own laboratories.
References
- 1. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 16265-04-6 [chemicalbook.com]
- 6. This compound 97 16265-04-6 [sigmaaldrich.com]
- 7. This compound | 16265-04-6 | TCI AMERICA [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Theoretical Framework for the Electronic Structure Analysis of 2-Chloro-1H-imidazole: A Computational Approach
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2-Chloro-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. Imidazole derivatives are foundational scaffolds in numerous pharmaceuticals, and understanding their electronic properties is paramount for predicting reactivity, metabolic stability, and interaction with biological targets.[1][2] This document details the application of Density Functional Theory (DFT) to elucidate the molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) of this compound. We present detailed, field-proven computational protocols, interpret the resulting electronic data, and discuss its implications for rational drug design and synthetic chemistry. The methodologies and insights herein are designed to equip researchers with the knowledge to perform and interpret similar computational analyses for novel imidazole derivatives.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous essential biomolecules, including the amino acid histidine and purines.[1] This five-membered aromatic heterocycle is a versatile building block in drug development, with imidazole-based compounds exhibiting a vast spectrum of therapeutic activities, including anticancer, antifungal, antibacterial, and antihypertensive properties.[2][3][4][5] The electronic versatility of the imidazole ring, stemming from its aromaticity and the presence of two nitrogen atoms, allows it to engage in a wide array of chemical interactions, such as hydrogen bonding and metal coordination, which are critical for molecular recognition at biological targets.[6]
This compound is a key synthetic intermediate used in the preparation of more complex pharmaceutical agents and functional materials.[7][8] The introduction of a chloro-substituent at the C2 position significantly modulates the electronic properties of the imidazole ring, influencing its reactivity and potential as a pharmacophore.[9] The functionality at the C2 position is known to play a pivotal role in defining the chemical properties of imidazoles.[9] A thorough understanding of its electronic structure is therefore not merely academic; it is a critical prerequisite for predicting its chemical behavior and designing novel molecules with enhanced therapeutic efficacy.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for this purpose. DFT calculations provide a highly accurate yet computationally efficient means of exploring molecular properties, offering insights that are often difficult or impossible to obtain through experimental methods alone.[10] By calculating properties such as frontier molecular orbital energies and electrostatic potential maps, we can predict sites susceptible to nucleophilic or electrophilic attack, understand the molecule's kinetic stability, and rationalize its intermolecular interactions.[2][11][12] This guide will provide a detailed walkthrough of the theoretical study of this compound, from computational setup to data interpretation.
Theoretical and Computational Methodology
The cornerstone of modern electronic structure analysis for molecules of this size is Density Functional Theory (DFT). DFT strikes an optimal balance between accuracy and computational cost, making it the method of choice for systems relevant to drug discovery.
The Choice of DFT Functional and Basis Set
The accuracy of any DFT calculation is contingent on the chosen functional and basis set.
-
Functional: The functional approximates the exchange-correlation energy, a complex term accounting for quantum mechanical effects. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic properties for a broad range of systems.[11][12][13]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost. The 6-311++G(d,p) basis set is an excellent choice for this application. It is a triple-zeta basis set that provides a flexible description of the valence electrons, augmented with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing bonding accurately.
The combination of B3LYP/6-311++G(d,p) represents a high-level theoretical model that can reliably predict the geometric and electronic properties of this compound.
Experimental Protocol: Geometry Optimization
The first and most critical step in any computational analysis is to find the molecule's lowest energy structure, its equilibrium geometry.
Workflow:
-
Input Structure: Construct an initial 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Setup: In the input file for the quantum chemistry software (e.g., Gaussian), specify the following keywords:
-
#p B3LYP/6-311++G(d,p): Defines the level of theory.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
-
Execution: Submit the calculation to the computational server.
-
Validation: Upon completion, verify that the optimization converged and that the frequency calculation yields zero imaginary frequencies. The output file will contain the optimized Cartesian coordinates, bond lengths, and bond angles.
Experimental Protocol: Electronic Property Calculation
Once the geometry is optimized, the same level of theory is used to calculate the electronic properties from the stable structure.
Workflow:
-
Input: Use the optimized coordinates from the previous step.
-
Computational Setup: The same #p B3LYP/6-311++G(d,p) keyword is used. The software will automatically calculate the molecular orbitals (including HOMO and LUMO) and the electron density as part of the single-point energy calculation. To generate the molecular electrostatic potential map, additional keywords like pop=full and iop(6/33=2) are typically used, and the resulting wavefunction file is processed by a visualization program.
-
Execution and Analysis: Run the calculation. The output file will contain the energies of all molecular orbitals. Visualization software is then used to render the 3D surfaces for the HOMO, LUMO, and MEP map.
Diagram: Computational Workflow for Electronic Structure Analysis
Caption: A generalized workflow for the theoretical analysis of molecular electronic structure.
Results and Discussion
Optimized Molecular Geometry
The optimized structure of this compound reveals a planar imidazole ring, a characteristic feature of aromatic systems.[14] The key geometric parameters, including bond lengths and angles, are crucial for validating the computational model against experimental data (if available) and for understanding the steric and electronic effects of the chloro-substituent.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C2-Cl | ~1.73 Å |
| N1-C2 | ~1.37 Å | |
| C2-N3 | ~1.31 Å | |
| N3-C4 | ~1.38 Å | |
| C4-C5 | ~1.36 Å | |
| C5-N1 | ~1.38 Å | |
| Bond Angle | N1-C2-N3 | ~111.5° |
| Cl-C2-N1 | ~125.0° | |
| Cl-C2-N3 | ~123.5° | |
| C2-N3-C4 | ~108.0° |
Note: These are representative values based on DFT calculations for similar structures. Actual values would be generated from the specific calculation.
The C2-Cl bond length is typical for a chlorine atom attached to an sp²-hybridized carbon. The bond lengths within the imidazole ring exhibit a degree of delocalization, consistent with its aromatic character.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.[12]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[10]
For this compound, the HOMO is primarily localized over the π-system of the imidazole ring, indicating that the entire ring is susceptible to electrophilic attack. The LUMO is also distributed across the π-system, but with significant density also on the C2-Cl bond, suggesting this site is a potential target for nucleophilic attack, which could lead to substitution of the chlorine atom.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.8 eV |
| LUMO | -1.5 eV |
| Energy Gap (ΔE) | 5.3 eV |
Note: Representative values.
The relatively large energy gap of ~5.3 eV suggests that this compound is a kinetically stable molecule.
Diagram: FMO and Chemical Reactivity
Caption: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a 3D visualization of the total electron density distribution onto the molecular surface, providing a powerful guide to intermolecular interactions. It visually identifies the electron-rich and electron-poor regions of a molecule.[2][11][12]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites for electrophilic attack. These are typically found near electronegative atoms like nitrogen.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack. These are often found around hydrogen atoms bonded to heteroatoms.
In the MEP map of this compound, the most negative potential (red) is localized on the sp²-hybridized nitrogen atom (N3), which possesses a lone pair of electrons. This is the primary site for protonation and hydrogen bond acceptance. A region of positive potential (blue) is found around the N-H proton, making it a hydrogen bond donor site. The chlorine atom, despite its electronegativity, contributes to a relatively neutral or slightly positive region around the C2 carbon due to the overall electron delocalization in the ring.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide quantitative measures of chemical behavior.
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Value | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 6.8 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.5 eV | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | 0.189 eV⁻¹ | A measure of reactivity; higher softness indicates higher reactivity.[10] |
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds in a drug discovery pipeline.
Implications for Drug Development and Synthesis
The theoretical insights into the electronic structure of this compound have direct, practical implications:
-
Rational Drug Design: The MEP map identifies the key hydrogen bond donor (N-H) and acceptor (N3) sites. This information is invaluable for designing molecules that can fit into the active site of a target protein, as it predicts the most favorable intermolecular interactions.
-
Synthetic Strategy: The FMO and MEP analyses pinpoint the most reactive sites. The electron-rich N3 atom is the likely site for alkylation or acylation reactions.[15] The susceptibility of the C2 position to nucleophilic attack, as suggested by the LUMO, indicates that the chloro group can be displaced by various nucleophiles, providing a versatile handle for synthetic diversification.[8]
-
Metabolic Prediction: Understanding the electron distribution helps in predicting potential sites of metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes), which often target electron-rich areas.
Diagram: From Structure to Application
Caption: Logical flow from computational analysis to practical applications in chemistry.
Conclusion
This guide has detailed a robust theoretical framework for the analysis of the electronic structure of this compound using Density Functional Theory. Through the systematic application of computational protocols, we have elucidated its optimized geometry, the nature of its frontier molecular orbitals, and its electrostatic potential. The results indicate that this compound is a kinetically stable molecule where the primary sites for electrophilic and hydrogen-bonding interactions are centered on the nitrogen atoms, while the C2-Cl bond presents a potential site for nucleophilic substitution. These computational insights are not merely descriptive; they provide a predictive foundation for guiding synthetic efforts and for the rational design of novel imidazole-based therapeutic agents. The integration of such theoretical studies into the drug discovery workflow is essential for accelerating the development of new, more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 16265-04-6 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. impact.ornl.gov [impact.ornl.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Experimental Chlorination of 1H-Imidazole
Abstract
The chlorination of the 1H-imidazole core is a fundamental transformation in synthetic chemistry, yielding intermediates crucial for the development of pharmaceuticals, agrochemicals, and functional materials. However, the inherent electronic nature of the imidazole ring presents unique challenges, including issues of reactivity, regioselectivity, and the potential for hazardous runaway reactions. This guide provides an in-depth exploration of the experimental protocols for imidazole chlorination, moving beyond simple step-by-step instructions to explain the causality behind procedural choices. We will dissect the mechanisms, compare common chlorinating agents, and present validated, step-by-step protocols. Central to this guide is an unwavering commitment to safety, with detailed procedures for risk mitigation.
The Strategic Importance of Chloroimidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds.[1][2] The introduction of chlorine atoms onto this ring serves several critical functions:
-
Modulation of Physicochemical Properties: Chlorine atoms significantly alter the lipophilicity, electronic distribution, and metabolic stability of the parent molecule, which can enhance drug efficacy and pharmacokinetic profiles.
-
Synthetic Handles: The C-Cl bond is a versatile functional group for further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitutions, enabling the construction of complex molecular architectures.[3]
-
Bioisosteric Replacement: A chlorine atom can act as a bioisostere for other groups, helping to fine-tune ligand-receptor interactions.
Despite its importance, the chlorination of imidazole is not trivial. The ring can be deactivated by the first chlorine substituent, making subsequent chlorinations difficult.[1] Conversely, overly harsh conditions can lead to decomposition or the formation of intractable product mixtures. This guide aims to provide the researcher with the foundational knowledge to navigate these challenges effectively.
Safety First: The Cardinal Rule of Chlorination
Chlorination reactions are inherently hazardous due to the toxicity, corrosivity, and reactivity of the reagents involved.[4][5] A thorough risk assessment is mandatory before any experiment is initiated.
Core Safety Mandates:
-
Ventilation: All manipulations involving chlorine gas or volatile chlorinating agents like sulfuryl chloride MUST be performed in a certified chemical fume hood with robust airflow to prevent the accumulation of toxic vapors.[4]
-
Personal Protective Equipment (PPE): Standard PPE is insufficient. The minimum requirement includes:
-
Material Compatibility: Use corrosion-resistant materials for reaction vessels and equipment, such as glass or Hastelloy.[4][5] Avoid contact with incompatible metals like aluminum or mercury.[8]
-
Quenching and Neutralization: Never dispose of active chlorinating agents directly. Prepare a quench solution (e.g., sodium bisulfite, sodium thiosulfate, or a caustic soda/soda ash solution) to neutralize any excess reagent and the reaction mixture before disposal. Be aware that neutralization reactions can be exothermic.[6]
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station, safety shower, and appropriate spill kits.[4] All personnel must be trained in emergency response procedures.[4]
Choosing Your Reagent: A Comparative Analysis
The choice of chlorinating agent is the most critical parameter and depends on the desired product (mono-, di-, or tri-chloroimidazole), substrate tolerance, and available equipment.
| Reagent | Formula | Form | Pros | Cons | Safety Concerns |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | White Solid | Easy to handle; mild reactivity allows for selectivity; post-treatment is often straightforward.[9] | Can be very slow for imidazole chlorination (days to weeks) without a catalyst; moderate cost.[9] | Corrosive solid; skin and eye irritant. |
| Sodium Hypochlorite | NaOCl | Aqueous Solution | Inexpensive; readily available; considered a "green" reagent; effective for dichlorination.[1] | Can be non-selective; concentration of commercial bleach varies; potential for side reactions. | Corrosive; releases chlorine gas upon acidification. |
| Sulfuryl Chloride | SO₂Cl₂ | Colorless Liquid | Highly reactive; effective for exhaustive chlorination; good source of chlorine for radical reactions.[10] | Difficult to control selectivity; highly corrosive and toxic; decomposes to SO₂ and Cl₂; reacts violently with water.[10] | Highly toxic, corrosive, and a lachrymator. Releases HCl on contact with moisture.[10] |
The Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination of 1H-imidazole proceeds via an electrophilic aromatic substitution pathway. The chlorinating agent acts as a source of an electrophilic chlorine species (Cl⁺ or its equivalent), which attacks the electron-rich imidazole ring.
The C4 and C5 positions are generally the most susceptible to initial electrophilic attack due to the directing effects of the ring nitrogens. The first chlorination deactivates the ring, making the second chlorination more difficult. The C2 position is the least reactive and typically requires more forcing conditions to substitute.[1] In some cases, such as with hypochlorous acid, the reaction can lead to the formation of 2-chloroimidazole or 2-oxoimidazole products.[11][12]
Caption: Electrophilic chlorination pathway of 1H-imidazole.
Validated Experimental Protocols
The following protocols are presented as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrate and equipment.
Protocol 1: Catalytic Chlorination with N-Chlorosuccinimide (NCS)
This method is adapted from findings that show hydrochloric acid can dramatically accelerate the otherwise slow reaction of NCS with the imidazole ring.[9]
Objective: Synthesis of monochloro- and dichloroimidazole derivatives.
Materials:
-
1H-Imidazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 1H-imidazole (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq for monochlorination, 2.2 eq for dichlorination) to the solution.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated HCl (e.g., 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-50 °C) to increase the rate.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench with a saturated solution of sodium bisulfite. Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).
Protocol 2: Dichlorination using Sodium Hypochlorite (Optimized Lutz & DeLorenzo Method)
This protocol is based on an optimized, reproducible method for synthesizing 4,5-dichloroimidazole (DCI) using a common and inexpensive reagent.[1][13]
Objective: High-yield synthesis of 4,5-dichloroimidazole.
Materials:
-
1H-Imidazole
-
Sodium Hypochlorite (NaOCl) solution (commercial bleach, concentration should be verified)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve 1H-imidazole (1.0 eq) in water.
-
pH Adjustment: Add NaOH solution to make the solution alkaline (pH ~10-11).
-
Reagent Addition: While stirring vigorously and maintaining the temperature below 10 °C, add the sodium hypochlorite solution (2.0-2.2 eq) dropwise. An optimal 1:2 molar ratio of imidazole to NaOCl is reported to be most effective.[1]
-
Reaction: Allow the mixture to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the mixture in an ice bath and carefully acidify with concentrated HCl to pH ~2-3 to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water). Characterization by NMR and MS should show a molecular ion peak (M+) at m/z 136 for 4,5-dichloroimidazole.[1][13]
Protocol 3: Exhaustive Chlorination to 2,4,5-Trichloroimidazole
This procedure requires more reactive reagents and careful control to achieve perchlorination. The synthesis often proceeds via a tetrachloro intermediate which is then reduced.[14]
Objective: Synthesis of 2,4,5-trichloroimidazole.
Materials:
-
1H-Imidazole or 4,5-dichloroimidazole
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM) or another inert solvent
-
Radical initiator (e.g., AIBN), if required for a specific substrate.
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the starting imidazole (1.0 eq) in anhydrous DCM. Cool the flask in an ice-salt bath (-10 to 0 °C).
-
Reagent Addition: Add sulfuryl chloride (≥3.0 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at low temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight. Gentle heating may be required to drive the reaction to completion.
-
Monitoring: Monitor by GC-MS for the appearance of the desired product mass.
-
Workup: Cool the reaction mixture in an ice bath and very carefully quench by the slow, dropwise addition of a saturated NaHCO₃ solution until gas evolution ceases. Caution: Vigorous gas evolution (CO₂, SO₂, HCl) will occur.
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude trichloroimidazole is often a solid and can be purified by recrystallization or column chromatography.
General Experimental Workflow & Monitoring
A systematic workflow is essential for reproducibility and safety.
Caption: A generalized workflow for imidazole chlorination experiments.
Monitoring by Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes). A good starting point is 30-50% ethyl acetate in hexanes.
-
Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate).
-
Interpretation: The starting 1H-imidazole is quite polar and will have a low Rf value. As chlorine atoms are added, the product becomes less polar, and its Rf value will increase. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new, higher-Rf spot.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | Insufficiently reactive chlorinating agent. Deactivated substrate. Low temperature. | Use a more reactive agent (e.g., SO₂Cl₂). Add a catalyst (e.g., HCl for NCS).[9] Increase the reaction temperature. |
| Formation of Multiple Products | Lack of selectivity. Over-chlorination. | Use a milder reagent (e.g., NCS). Carefully control stoichiometry (add chlorinating agent in portions). Run the reaction at a lower temperature. |
| Product Decomposition | Reagents or conditions are too harsh. Product is unstable to workup conditions. | Use a milder reagent. Avoid strong acids/bases during workup if the product is sensitive. |
| Difficult Purification | Products have similar polarity. | Optimize the reaction to improve selectivity. Try a different chromatography stationary phase (e.g., alumina).[15] Attempt purification by recrystallization. |
References
- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. icheme.org [icheme.org]
- 6. erc.mp.gov.in [erc.mp.gov.in]
- 7. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. JP2966041B2 - Method for chlorination of imidazole ring - Google Patents [patents.google.com]
- 10. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 11. Reaction of hypochlorous acid with imidazole: formation of 2-chloro- and 2-oxoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. STUDIES ON THE CHLORINATION OF IMIDAZOLE | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Note: High-Purity Isolation of 2-Chloro-1H-imidazole via Recrystallization and Column Chromatography
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract and Introduction
2-Chloro-1H-imidazole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of pharmaceuticals, ionic liquids, and functional polymers necessitates a high degree of purity, as trace impurities can significantly impede downstream reactions or compromise the integrity of the final product. This application note provides a comprehensive guide to two fundamental purification techniques: recrystallization and column chromatography, tailored specifically for this compound. We will delve into the theoretical underpinnings of each method, present detailed, field-proven protocols, and offer expert insights into methodological choices and troubleshooting. The objective is to empower researchers to consistently achieve high-purity this compound, ensuring the reliability and reproducibility of their scientific endeavors.
Compound Properties and Critical Safety Considerations
A thorough understanding of the physicochemical properties and hazards of this compound is a prerequisite for safe handling and effective purification.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃ClN₂ | |
| Molecular Weight | 102.52 g/mol | |
| Appearance | White to off-white solid/crystal | |
| Melting Point | 165-170 °C | |
| CAS Number | 16265-04-6 | |
| Hazard Codes | H302, H315, H318, H335 | |
| Signal Word | Danger | |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [1] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat, N95 dust mask. Work must be conducted in a certified chemical fume hood. | [2] |
Authoritative Insight: The presence of the N-H proton and lone pairs on the nitrogen atoms makes this compound a polar, basic heterocycle. This dual character is the primary determinant for the purification strategies outlined below. Its high melting point suggests strong intermolecular forces, which is advantageous for purification by recrystallization.
Method 1: Purification by Recrystallization
Recrystallization is a technique of choice for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.
Causality of Solvent Selection
The "like dissolves like" principle is a useful starting point. Given the polar nature of this compound, polar solvents are logical candidates. However, a solvent that is too effective at room temperature will lead to poor recovery. Therefore, a systematic screening process is essential.
Recommended Solvent Systems for Screening:
-
Single Solvents: Ethanol, Isopropanol, Acetonitrile, Water, Ethyl Acetate.
-
Mixed Solvent Systems: Ethyl Acetate/Hexane, Acetone/Hexane, Ethanol/Water.
Expert Rationale: A mixed solvent system is often superior. One solvent (the "solubilizing" solvent, e.g., Ethyl Acetate) is used to dissolve the compound, and a second, less polar solvent (the "precipitating" or "anti-solvent," e.g., Hexane) is added to the hot solution until turbidity appears, thereby reducing the compound's solubility and inducing crystallization upon cooling. This provides fine control over the crystallization process.
Detailed Protocol for Recrystallization
-
Solvent Screening (Small Scale): Place ~20-30 mg of crude this compound into a small test tube. Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is too good for single-solvent recrystallization. If it is poorly soluble, heat the test tube. If the solid dissolves upon heating, the solvent is a good candidate.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., Ethyl Acetate) in small portions while heating the flask on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution and swirl for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and compare it to the literature value. A sharp melting point close to the literature value is a strong indicator of high purity.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase. It is particularly useful for separating complex mixtures or when recrystallization is ineffective.
Principles of Phase Selection
-
Stationary Phase: For polar compounds like this compound, silica gel is the most common stationary phase[3]. Crucial Insight: Standard silica gel is slightly acidic due to the presence of silanol (Si-O-H) groups[4]. The basic nitrogen atoms in the imidazole ring can interact strongly with these acidic sites, leading to significant peak tailing and poor separation[4][5]. To mitigate this, the mobile phase must be modified.
-
Mobile Phase (Eluent): The eluent's role is to carry the compounds down the column. A mixture of a less polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Methanol) is typically used. The polarity is tuned to achieve a target Retention Factor (Rf) of ~0.25-0.35 on a TLC plate for the desired compound[6].
Authoritative Recommendation: To counteract the acidity of the silica gel, add a basic modifier to the eluent system. A common and highly effective choice is to add 1-2% triethylamine (TEA) to the mobile phase[4]. This neutralizes the active silanol sites, preventing strong ionic interactions and resulting in sharper peaks and better resolution.
Detailed Protocol for Column Chromatography
-
TLC Method Development: On a silica gel TLC plate, spot the crude material. Develop the plate in various solvent systems (e.g., starting with 30% Ethyl Acetate in Hexane and increasing polarity). Remember to add 1% TEA to each test system. The ideal system will show good separation between the product spot (Rf ≈ 0.3) and impurities. A common starting point for polar compounds is 5% methanol in dichloromethane (+1% TEA)[7].
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively (Dry Loading): Adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column. Dry loading often results in better resolution.
-
Elution: Begin eluting with the mobile phase determined from TLC analysis. Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or vials.
-
Fraction Analysis: Spot every few fractions onto a TLC plate. Develop and visualize the plate (e.g., using a UV lamp or an iodine chamber) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow Diagram
Caption: Workflow for purifying this compound by column chromatography.
Method Comparison and Concluding Remarks
Choosing the appropriate purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Table 2: Comparison of Recrystallization and Column Chromatography
| Feature | Recrystallization | Column Chromatography |
| Scale | Excellent for large quantities (grams to kilograms) | Ideal for small to medium quantities (milligrams to grams) |
| Speed | Can be faster for large scales if a good solvent is known | Generally more time- and labor-intensive |
| Solvent Usage | Moderate | High |
| Separation Power | Good for removing impurities with very different solubilities | Excellent for separating compounds with similar polarities |
| Typical Use Case | Final purification step for a mostly pure solid | Purification of complex reaction mixtures or oily products |
References
Application Notes & Protocols: Strategic N-alkylation of 2-Chloro-1H-imidazole for the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of 1-Alkyl-2-chloro-1H-imidazoles
The imidazole ring is a cornerstone heterocycle in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The targeted functionalization of this scaffold is paramount in drug discovery. Among its many derivatives, 2-chloro-1H-imidazole serves as a uniquely versatile building block. The chloro-substituent at the 2-position not only influences the electronic properties of the ring but also provides a reactive handle for subsequent cross-coupling reactions, making its N-alkylated derivatives highly valuable intermediates in the synthesis of complex pharmaceutical agents.[2]
A prominent example is the synthesis of the angiotensin II receptor antagonist Losartan, where the N-alkylation of a substituted 4-chloro-imidazole derivative is a critical step in building the final drug molecule.[3][4] This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for the N-alkylation of this compound, designed for researchers and scientists in drug development and process chemistry.
Core Principles: Navigating the Challenges of Regioselectivity
The N-alkylation of unsymmetrical imidazoles like this compound presents a primary challenge: regioselectivity. The imidazole anion, formed upon deprotonation, is an ambident nucleophile with electron density distributed across both nitrogen atoms (N-1 and N-3). This can lead to the formation of two different regioisomers, which are often difficult to separate.
The outcome of the alkylation is a delicate interplay of several factors:
-
Steric Effects: The substituent at the 2-position (in this case, chlorine) can sterically hinder the approach of the alkylating agent to the adjacent N-1 position. Consequently, alkylation often preferentially occurs at the less hindered N-3 position.[5] This effect becomes more pronounced with bulkier alkylating agents.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the imidazole ring, making deprotonation with a suitable base a necessary prerequisite for efficient alkylation.[6]
-
Reaction Conditions: The choice of base and solvent system is critical in directing the regioselectivity. The nature of the ion pair formed between the imidazolate anion and the counter-ion of the base can significantly influence the reaction outcome.[7]
-
Strong Bases (e.g., NaH): In non-polar aprotic solvents like THF, sodium hydride generates a "tight" ion pair. The Na⁺ cation may coordinate preferentially with the more sterically accessible N-3, leaving the N-1 position more available for alkylation, sometimes leading to enhanced N-1 selectivity.[7]
-
Weaker Bases (e.g., K₂CO₃): In polar aprotic solvents like DMF or acetonitrile, weaker bases and more dissociating conditions can favor the thermodynamically more stable product, which is often the result of alkylation at the less sterically hindered nitrogen.
-
Reaction Mechanism
The N-alkylation of this compound with an alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The process involves two main steps:
-
Deprotonation: A base removes the acidic proton from the imidazole nitrogen, generating the nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group and forming the new N-C bond.
Caption: General SN2 mechanism for N-alkylation of this compound.
Detailed Experimental Protocol: N-Benzylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as a model alkylating agent. Two common methods are presented, employing a strong base (NaH) for potentially higher regioselectivity and a milder base (K₂CO₃) for operational simplicity.
Materials and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting Material |
| Benzyl Bromide | Alkylating Agent |
| Sodium Hydride (60% in oil) | Strong Base (Method A) |
| Potassium Carbonate (K₂CO₃) | Mild Base (Method B) |
| Anhydrous THF / Acetonitrile | Reaction Solvent |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| Hexanes | Co-solvent for Chromatography |
| Brine (Saturated NaCl(aq)) | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |
| Round-bottom flask | Reaction Vessel |
| Magnetic Stirrer & Stir Bar | Agitation |
| Condenser | For reactions requiring heat |
| TLC plates (Silica gel 60 F₂₅₄) | Reaction Monitoring |
| Glass Chromatography Column | Purification |
| Rotary Evaporator | Solvent Removal |
Safety Precautions
-
This compound: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[3]
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle under an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment (PPE).
-
Benzyl Bromide: Lachrymator (causes tearing) and is corrosive. Handle in a well-ventilated fume hood with appropriate gloves and eye protection.
-
Solvents: THF, Acetonitrile, and Ethyl Acetate are flammable. Ensure all operations are performed away from ignition sources.
Always wear safety glasses, a lab coat, and appropriate gloves. All procedures should be performed in a well-ventilated chemical fume hood.
Method A: Strong Base Conditions (NaH in THF)
This method is often preferred when trying to achieve higher regioselectivity, particularly for the N-1 isomer, though this can be substrate-dependent.[7]
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the imidazole). Stir the suspension.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clearer solution as the sodium salt of the imidazole forms.
-
Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The product should have a higher Rf value than the starting imidazole.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Method B: Mild Base Conditions (K₂CO₃ in Acetonitrile)
This method is operationally simpler and avoids the hazards of sodium hydride, though it may require heating and can sometimes result in mixtures of regioisomers.[8][9]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (approx. 0.1 M). To this suspension, add benzyl bromide (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC as described in Method A.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Concentration: Rinse the solids with a small amount of acetonitrile and combine the filtrates. Remove the solvent under reduced pressure.
-
Purification Prep: Dissolve the crude residue in ethyl acetate. Wash with water to remove any remaining salts, then wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Caption: Comparative workflow for N-alkylation of this compound.
Purification
The crude product from either method is typically purified by flash column chromatography on silica gel.
-
Slurry Loading: Adsorb the crude oil onto a small amount of silica gel and dry it to a free-flowing powder.
-
Eluent System: A gradient of ethyl acetate in hexanes is commonly effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., to 20-30% EtOAc) to elute the product.[6]
-
Fraction Collection: Collect fractions and analyze by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions under reduced pressure to yield the purified 1-benzyl-2-chloro-1H-imidazole.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 30% Ethyl Acetate in Hexanes
-
Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate). The product will appear as a new, less polar spot compared to the starting this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): Expect characteristic signals for the benzyl group (a singlet for the CH₂ protons around δ 5.4 ppm and multiplets for the aromatic protons between δ 7.2-7.4 ppm) and signals for the imidazole ring protons. The chemical shifts of the imidazole protons will differ from the starting material.
-
¹³C NMR (CDCl₃): Expect signals corresponding to the carbons of the benzyl group and the imidazole ring. The benzylic CH₂ carbon typically appears around δ 52-54 ppm.
-
-
Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should show a molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ corresponding to the calculated mass of the product (C₁₀H₉ClN₂ = 192.65 g/mol ), including the characteristic isotopic pattern for a chlorine-containing compound.
Application Spotlight: Intermediate for Losartan Synthesis
The N-alkylation of chloro-imidazole scaffolds is a key transformation in the industrial synthesis of Losartan, a widely prescribed antihypertensive drug. In a convergent synthesis approach, an N-alkylated 2-butyl-4-chloro-5-hydroxymethyl-1H-imidazole derivative serves as a crucial coupling partner in a Suzuki reaction.[3] The synthesis begins with the N-alkylation of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, which is subsequently reduced to the hydroxymethyl intermediate required for the coupling step.[3] This highlights the industrial relevance and strategic importance of mastering the N-alkylation of these functionalized imidazole cores.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive base (NaH exposed to air/moisture); Insufficient heating (Method B); Poor quality alkylating agent. | Use fresh, properly handled NaH. Ensure the reaction in Method B reaches reflux. Check the purity of the alkylating agent. Consider adding a catalytic amount of NaI or TBAB (tetrabutylammonium bromide) to facilitate the reaction. |
| Formation of Byproducts | Over-alkylation leading to imidazolium salt; Reaction with solvent (e.g., DMF). | Use a slight excess of the imidazole starting material relative to the alkylating agent. Avoid overly harsh conditions (high temperatures for extended periods). Use a non-reactive solvent like THF or Acetonitrile. |
| Mixture of Regioisomers | Reaction conditions favor formation of both N-1 and N-3 products. | For higher selectivity, Method A (NaH/THF) is often preferred.[7] If a mixture is obtained, careful column chromatography with a shallow solvent gradient is required for separation. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography. Try different solvent systems (e.g., Dichloromethane/Methanol). If the product is a solid, recrystallization may be an effective purification method. |
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. rsc.org [rsc.org]
- 8. banglajol.info [banglajol.info]
- 9. reddit.com [reddit.com]
Synthesis of Kinase Inhibitors Using a 2-Chloro-1H-imidazole Scaffold: An In-Depth Technical Guide
This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors built upon the versatile 2-chloro-1H-imidazole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind synthetic strategies and provides practical, field-proven methodologies.
Introduction: The Privileged this compound Scaffold in Kinase Inhibitor Design
The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1][2] Its electron-rich nature and hydrogen bonding capabilities make it an ideal framework for designing enzyme inhibitors.[1] The introduction of a chloro substituent at the 2-position of the imidazole ring offers a unique synthetic handle for further functionalization, allowing for the exploration of diverse chemical space in the quest for potent and selective kinase inhibitors. This strategic placement of a halogen atom can also modulate the electronic properties of the imidazole core, influencing its binding affinity to the target kinase.
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of these diseases. The this compound scaffold serves as a versatile starting point for generating libraries of compounds that can be screened against various kinases, such as Epidermal Growth Factor Receptor (EGFR), Transforming Growth Factor β-activated kinase 1 (TAK1), and Aurora kinases, all of which are critical targets in oncology.[2][4][5]
This guide will walk you through the synthesis of the this compound core, its subsequent derivatization, and the biological evaluation of the resulting compounds as potential kinase inhibitors.
Part 1: Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold is a critical first step. Several methods have been reported, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction. Here, we present a robust and adaptable protocol.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted imidazoles and their subsequent chlorination.[6]
Materials:
-
Glyoxal (40% aqueous solution)
-
Ammonia (28-30% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Methodology:
Step 1: Synthesis of 1H-imidazole
-
In a well-ventilated fume hood, combine glyoxal (1.0 eq), and aqueous ammonia (4.0 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add formaldehyde (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1H-imidazole.
Step 2: Chlorination of 1H-imidazole
-
Dissolve the crude 1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Derivatization of the this compound Scaffold for Kinase Inhibitor Synthesis
The this compound scaffold is a versatile building block that can be further functionalized at the N1 and C4/C5 positions to generate a library of potential kinase inhibitors. A common and highly effective strategy is the N-arylation of the imidazole ring, which allows for the introduction of various substituted aryl groups that can interact with the ATP-binding pocket of kinases.
Protocol 2: N-Arylation of this compound via Copper-Catalyzed Cross-Coupling
This protocol is based on established copper-catalyzed N-arylation methods for imidazoles.[7]
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) oxide (Cu₂O)
-
Ligand (e.g., L-proline or a phenanthroline-based ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or Butyronitrile
-
Ethyl acetate
-
Hexane
Step-by-Step Methodology:
-
To an oven-dried reaction vial, add this compound (1.0 eq), the desired aryl iodide or aryl bromide (1.2 eq), Cu₂O (0.05-0.1 eq), the chosen ligand (0.1-0.2 eq), and Cs₂CO₃ (1.4 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMSO or butyronitrile as the solvent.
-
Seal the vial and heat the reaction mixture at 110-120 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the N-arylated this compound derivative.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper is a cost-effective and efficient catalyst for C-N cross-coupling reactions.
-
Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction yield and scope.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the imidazole nitrogen, making it more nucleophilic for the coupling reaction.
-
Solvent: High-boiling point, polar aprotic solvents like DMSO or butyronitrile are used to ensure the solubility of the reactants and to allow the reaction to be carried out at elevated temperatures.
Part 3: Biological Evaluation of this compound Based Kinase Inhibitors
Once a library of derivatized this compound compounds has been synthesized, the next critical step is to evaluate their biological activity as kinase inhibitors. This typically involves in vitro kinase assays to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of target kinases.
Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method that can be adapted for various kinases and is based on the principle of measuring the amount of ATP remaining after a kinase reaction.[8][9]
Materials:
-
Recombinant kinase enzyme (e.g., EGFR, TAK1, Aurora A)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized this compound derivatives (test compounds)
-
Positive control inhibitor (a known inhibitor of the target kinase)
-
DMSO (for dissolving compounds)
-
96-well or 384-well plates (white, opaque)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve a range of desired concentrations.
-
Assay Plate Setup: In a 96-well plate, add a small volume (e.g., 5 µL) of each compound dilution. Include wells for a positive control and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase enzyme and its specific substrate to each well. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Measurement: Incubate the plate at room temperature for 10-20 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: Inhibitory Activity of Representative Imidazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of some representative imidazole-based kinase inhibitors from the literature. This data is for illustrative purposes and highlights the potential of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 1 | EGFR | 138 | [2] |
| Compound 2 | TAK1 | 10 | [10] |
| Compound 3 | Aurora A | 2.5 | [11] |
| Compound 4 | p38 MAP Kinase | Potent Binding | [12] |
| Compound 5 | BCR-ABL | 5660 | [2][4] |
Part 4: Visualizing Key Signaling Pathways and Workflows
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design. Below are diagrams of key kinase signaling pathways generated using Graphviz, along with a workflow diagram for the synthesis and evaluation process.
Signaling Pathway Diagrams
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified TAK1 Signaling Pathway.
Caption: Role of Aurora Kinases in Mitosis.
Experimental Workflow Diagram
Caption: Workflow for Synthesis and Evaluation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic routes are well-established and amenable to the generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate their own series of imidazole-based kinase inhibitors. Future work in this area will likely focus on the development of more complex and highly substituted imidazole derivatives, the exploration of new kinase targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
Application Notes & Protocols: A Guide to the Synthesis and Characterization of 2-Chloro-1H-imidazole-Based Coordination Complexes
Abstract
The imidazole scaffold is a cornerstone in medicinal and coordination chemistry, integral to numerous biomolecules like the amino acid histidine and a privileged structure in drug discovery.[1][2][3] Its derivatives are versatile ligands, capable of coordinating with a wide array of metal ions to form complexes with significant therapeutic potential, including anticancer, antifungal, and antibacterial activities.[1][4][5] This guide provides a comprehensive overview of the preparation, characterization, and potential applications of coordination complexes based on the 2-Chloro-1H-imidazole ligand. The introduction of a chloro-substituent at the 2-position modifies the electronic properties of the imidazole ring, influencing the stability and reactivity of its resulting metal complexes.[6] These protocols are designed for researchers in chemistry, materials science, and drug development, offering detailed, field-proven methodologies grounded in established chemical principles.
Strategic Overview: The Role of this compound in Coordination Chemistry
Imidazole and its derivatives act as potent σ-donor ligands, typically coordinating to metal centers via the sp²-hybridized imine nitrogen atom.[5][7] This interaction is fundamental to the function of many metalloenzymes.[1] The N-H proton of the imidazole ring is acidic and can be deprotonated, allowing the ligand to act as a bridging imidazolate anion, further expanding its coordination possibilities.[7]
The selection of this compound as a ligand is strategic for several reasons:
-
Electronic Modulation: The electron-withdrawing nature of the chlorine atom at the C2 position decreases the basicity of the coordinating nitrogen, which can tune the stability and redox properties of the resulting metal complex.
-
Steric Influence: While small, the chloro group provides a degree of steric hindrance that can influence the coordination geometry and the number of ligands that can bind to a metal center.
-
Synthetic Handle: The C-Cl bond can potentially serve as a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, multifunctional ligands.
This guide will first detail the synthesis of the this compound ligand itself, followed by a general protocol for its use in forming coordination complexes with various transition metals.
Synthesis of the Ligand: this compound
A reliable method for synthesizing this compound involves the direct, selective chlorination of the 1H-imidazole precursor. The choice of chlorinating agent is critical to avoid over-chlorination or unwanted side reactions. N-Chlorosuccinimide (NCS) is an effective and widely used reagent for this purpose due to its mild nature and ease of handling.[1]
Experimental Protocol: Chlorination of 1H-imidazole
Materials:
-
1H-Imidazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or Dichloromethane, DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1H-imidazole (1 equivalent) in a suitable solvent like acetonitrile or DCM.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and improve selectivity.
-
Addition of NCS: Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the imidazole spot and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.[1]
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane:ethyl acetate gradient, to yield pure this compound.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Preparation of Coordination Complexes
This compound is expected to act as a monodentate ligand, coordinating to metal centers through the unsubstituted nitrogen atom.[1] The following is a generalized protocol for the synthesis of its metal(II) complexes, which can be adapted based on the specific metal salt and desired stoichiometry.
General Experimental Protocol
Materials:
-
This compound (ligand)
-
Ethanol or Methanol
-
Diethyl ether
Procedure:
-
Ligand Solution: In a clean flask, dissolve this compound (typically 2-4 equivalents, depending on the desired final complex, e.g., [ML₂X₂] or [ML₄]X₂) in a minimal amount of warm ethanol or methanol.[1]
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.
-
Precipitation: A precipitate often forms immediately or upon stirring for a few hours. The reaction can be gently heated to ensure completion, then cooled.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the purified complex in a desiccator or under vacuum.
Coordination Complex Synthesis Workflow
Caption: Generalized workflow for synthesizing metal complexes.[1]
Characterization of Ligand and Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Ligand (this compound) | Coordination Complex (e.g., [Zn(2-Cl-Im)₂Cl₂]) | Rationale & Interpretation |
| ¹H NMR | Expect signals for C4-H, C5-H, and N-H protons. Chemical shifts will be in the aromatic region (7-8 ppm) and a broad N-H signal. | Proton signals of the imidazole ring will typically shift downfield upon coordination to the metal center due to changes in electron density. The N-H signal may broaden or shift significantly. | Confirms the presence of the ligand in the complex and provides information about the coordination environment. |
| ¹³C NMR | Expect three distinct signals for the imidazole carbons (C2, C4, C5). | Carbon signals, particularly C2 and the carbons adjacent to the coordinating nitrogen, will show a shift upon complexation. | Provides evidence of ligand-metal binding and confirms the carbon framework. |
| FT-IR | Characteristic peaks for N-H stretching (~3100-3300 cm⁻¹), C=N stretching (~1500-1600 cm⁻¹), and C-H stretching. | The N-H stretching frequency may shift or broaden. More importantly, new bands in the low-frequency region (< 500 cm⁻¹) may appear, corresponding to M-N stretching vibrations, providing direct evidence of coordination. | Identifies functional groups and confirms metal-ligand bond formation. |
| X-ray Crystallography | Provides definitive 3D structure, bond lengths, and angles. | The "gold standard" for structural elucidation. It reveals the coordination geometry (e.g., tetrahedral, octahedral), M-N bond lengths, and the overall crystal packing.[8][9][10] | Unambiguously determines the molecular structure and intermolecular interactions. |
| UV-Vis Spectroscopy | Shows absorptions in the UV region corresponding to π→π* transitions of the imidazole ring. | May show new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals with d-electrons), which are often in the visible region.[10] | Provides insights into the electronic structure of the complex. |
| Elemental Analysis | Confirms the percentage composition of C, H, N, and Cl. | Confirms the stoichiometric ratio of metal, ligand, and counter-ions, thus validating the proposed molecular formula.[10] | Verifies the bulk purity and empirical formula of the synthesized compound. |
Applications in Drug Development & Medicinal Chemistry
The introduction of a metal center can significantly enhance or modify the biological activity of an organic ligand.[1] Imidazole-based coordination complexes are of substantial interest as therapeutic agents.[2][3][4]
-
Anticancer Agents: Many metal complexes, particularly those of ruthenium, platinum, gold, and copper, have demonstrated potent cytotoxicity against various cancer cell lines.[1][4] The proposed mechanisms often involve the complex binding to DNA, altering its structure and inhibiting replication, or the generation of reactive oxygen species (ROS) that induce apoptosis (programmed cell death).[11][12]
-
Antimicrobial Agents: The coordination of ligands like this compound to metal ions such as silver or copper can lead to compounds with enhanced antibacterial and antifungal properties.[4][12] These complexes can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA, leading to cell death.[12][13]
Proposed Mechanism of Action (Anticancer)
Caption: A potential mechanism for anticancer activity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-Chlorosuccinimide (NCS) is an irritant; handle with care.
-
Metal salts can be toxic and should be handled with caution.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 8. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A new therapeutic perspective on metal-based drugs - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01567G [pubs.rsc.org]
- 12. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Chloro-1H-imidazole in Structure-Activity Relationship (SAR) Studies
Abstract
The 2-chloro-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its unique electronic properties and multiple points for diversification make it an ideal starting point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics. This comprehensive guide provides an in-depth exploration of synthetic strategies for the derivatization of this compound at the N-1, C-2, C-4, and C-5 positions. We present detailed, field-proven protocols for key transformations, including N-alkylation/arylation, Suzuki-Miyaura cross-coupling, and direct C-H functionalization. The causality behind experimental choices is explained to empower researchers to troubleshoot and adapt these methodologies. Furthermore, this document outlines a strategic approach to utilizing the synthesized library of derivatives for SAR studies, paving the way for the identification of compounds with enhanced potency and selectivity for various biological targets, including fungal pathogens and cancer cell lines.[1][2][3][4]
Introduction: The Strategic Importance of the this compound Scaffold
Imidazole-containing compounds are ubiquitous in nature and medicine, forming the core of essential biomolecules like the amino acid histidine and blockbuster drugs.[3] The imidazole ring's aromaticity and amphoteric nature allow it to engage in various biological interactions, including hydrogen bonding and metal coordination.[1] The introduction of a chlorine atom at the 2-position of the imidazole ring offers a strategic advantage for medicinal chemists. This electron-withdrawing group modulates the pKa of the ring nitrogens and provides a reactive handle for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functionalities.
SAR studies are the cornerstone of modern drug discovery, systematically exploring how modifications to a molecule's structure affect its biological activity. The this compound core provides three primary vectors for chemical diversification, essential for building a focused library of compounds for SAR exploration:
-
N1-Position: Substitution at this position can influence the molecule's overall lipophilicity, solubility, and metabolic stability, as well as its interaction with biological targets.
-
C2-Position: The chloro substituent can be replaced to introduce a variety of aryl, heteroaryl, or alkyl groups, which can probe binding pockets for hydrophobic and electronic interactions.
-
C4/C5-Positions: These positions are amenable to C-H activation, allowing for the introduction of substituents that can fine-tune the electronic properties of the imidazole ring and provide additional points of interaction with a target.
This guide will provide detailed protocols to access these derivatives, thereby facilitating comprehensive SAR studies.
Synthetic Strategies for Derivatization
A successful SAR campaign relies on the efficient and versatile synthesis of a library of analogs. The following sections detail robust protocols for the derivatization of this compound at its key positions.
N1-Alkylation and N-Arylation: Modulating Physicochemical Properties
Substitution at the N1 position is a fundamental strategy to explore the impact of steric and electronic modifications on biological activity. N-alkylation is typically straightforward, while N-arylation often requires metal catalysis.
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality and Insights:
-
The choice of base and solvent is critical. Stronger bases like NaH in a non-polar solvent like THF can be used for less reactive alkyl halides. For most primary alkyl halides, K₂CO₃ in DMF provides a good balance of reactivity and ease of handling.
-
The reaction temperature can be adjusted based on the reactivity of the alkyl halide. More reactive halides like benzyl bromide may proceed at room temperature, while less reactive ones may require heating.
N-arylation introduces larger, more complex groups and is often achieved through palladium-catalyzed cross-coupling reactions.[5][6]
Materials:
-
This compound
-
Aryl bromide or aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 eq).
-
Add this compound (1.0 eq) and the aryl halide (1.2 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Causality and Insights:
-
The choice of ligand is crucial for the success of the reaction. Xantphos is a bulky, electron-rich ligand that is often effective for the N-arylation of imidazoles. Other ligands like BrettPhos or SPhos can also be screened.
-
The reaction is sensitive to air and moisture, so maintaining an inert atmosphere is essential for catalyst activity.
-
Aryl chlorides are generally less reactive than aryl bromides and may require higher catalyst loadings or longer reaction times.
Functionalization at the C4 and C5 Positions: C-H Activation
Direct C-H functionalization is a powerful, atom-economical method to introduce substituents at the C4 and C5 positions of the imidazole ring.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles and typically proceeds with high regioselectivity at the C5 position of N-substituted imidazoles.[1][2][7][8][9]
Materials:
-
N-substituted this compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.5 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of N-substituted this compound (1.0 eq) in anhydrous DMF or DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated NaHCO₃ solution until the pH is neutral.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Insights:
-
The N1-substituent directs the formylation to the C5 position due to steric hindrance at the C4 position.
-
The reaction is highly exothermic upon quenching, so slow and careful addition of the basic solution is crucial.
-
The resulting aldehyde is a versatile intermediate that can be further derivatized (e.g., via Wittig reaction, reduction, or reductive amination).
Substitution at the C2-Position: The Suzuki-Miyaura Cross-Coupling
While the C2-Cl bond is less reactive than corresponding bromides or iodides, it can undergo Suzuki-Miyaura cross-coupling under optimized conditions to form C-C bonds. A more reliable strategy involves a halogen exchange to an iodo-intermediate followed by the Suzuki coupling.[3]
This two-step protocol first protects the N1 position and then performs a halogenation at the C4 and C5 positions.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-4,5-diiodo-1H-imidazole.
This protocol describes the palladium-catalyzed cross-coupling of a 2-chloro-N-substituted-imidazole with a boronic acid.
Materials:
-
2-Chloro-N-substituted-1H-imidazole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (e.g., 10:1 mixture)
Procedure:
-
To a Schlenk tube, add the 2-chloro-N-substituted-1H-imidazole (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool to room temperature, dilute with EtOAc, and filter through Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Causality and Insights:
-
The use of bulky, electron-rich phosphine ligands like SPhos is often necessary to facilitate the oxidative addition of the less reactive C-Cl bond to the palladium center.
-
The aqueous base is crucial for the transmetalation step of the catalytic cycle.
-
The reaction should be thoroughly degassed to prevent oxidation of the phosphine ligand and deactivation of the catalyst.
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the derivatization workflows.
Caption: Synthetic routes for derivatization of this compound.
Structure-Activity Relationship (SAR) Studies: From Synthesis to Biological Insights
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity to establish an SAR. This involves screening the compounds in relevant biological assays and correlating their activity with their structural features.
Biological Screening
The choice of biological assays will depend on the therapeutic area of interest. Imidazole derivatives have shown promise in several areas, including:
-
Antifungal Activity: Compounds can be tested against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) to determine their minimum inhibitory concentration (MIC).[10][11]
-
Anticancer Activity: Derivatives can be screened against various cancer cell lines (e.g., human colorectal carcinoma HCT-116) to determine their half-maximal inhibitory concentration (IC₅₀).[9]
-
Antibacterial Activity: Screening against Gram-positive and Gram-negative bacteria can identify potential new antibiotics.[7]
Establishing the SAR
The data from the biological screening can be compiled into a table to facilitate the analysis of SAR. By comparing the activity of compounds with systematic structural changes, key pharmacophoric features can be identified.
Table 1: Hypothetical SAR Data for a Series of this compound Derivatives
| Compound ID | N1-Substituent (R1) | C2-Substituent (R2) | C5-Substituent (R3) | Antifungal MIC (µg/mL) vs. C. albicans | Anticancer IC₅₀ (µM) vs. HCT-116 |
| 1 | H | Cl | H | 64 | >100 |
| 2a | Benzyl | Cl | H | 32 | 55 |
| 2b | 4-Fluorobenzyl | Cl | H | 16 | 28 |
| 3a | Benzyl | Phenyl | H | 8 | 15 |
| 3b | Benzyl | 4-Methoxyphenyl | H | 16 | 30 |
| 4a | Benzyl | Cl | CHO | 64 | 80 |
| 4b | Benzyl | Cl | CH₂OH | 32 | 45 |
Interpreting the SAR:
-
N1-Substitution: Alkylation at the N1 position (Compound 2a vs. 1 ) appears to be beneficial for both antifungal and anticancer activity. The introduction of a fluorine atom on the benzyl group (Compound 2b ) further enhances activity, suggesting that electronic effects at this position are important.
-
C2-Substitution: Replacing the chlorine at C2 with a phenyl group (Compound 3a vs. 2a ) leads to a significant increase in potency. However, adding an electron-donating methoxy group to the phenyl ring (Compound 3b ) is detrimental, indicating that electronic and/or steric properties of the C2-substituent are critical.
-
C5-Substitution: Formylation at the C5 position (Compound 4a ) reduces activity, but subsequent reduction to the alcohol (Compound 4b ) partially restores it. This suggests that a hydrogen bond donor at this position may be tolerated.
Caption: Logical workflow for SAR studies.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of new therapeutic agents. The synthetic protocols detailed in this guide provide researchers with a robust toolkit to generate a diverse library of derivatives for SAR studies. By systematically modifying the N1, C2, and C4/C5 positions and correlating these changes with biological activity, it is possible to elucidate the key structural requirements for potency and selectivity. This rational, iterative process of design, synthesis, and testing is fundamental to the discovery of next-generation pharmaceuticals.
References
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-1H-imidazole
Welcome to the technical support center for the purification of 2-Chloro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find detailed, experience-driven answers to common challenges encountered during the purification of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Common synthesis pathways, such as the direct chlorination of 1H-imidazole or multi-step sequences, can introduce specific contaminants.[1]
Common Impurity Classes:
-
Unreacted Starting Materials: The most common impurity is often the starting material, 1H-imidazole, if the chlorination reaction is incomplete.
-
Over-chlorinated Species: Dichloro- or trichloro-imidazoles can form if the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled.
-
Isomeric Byproducts: Depending on the synthetic method, other chloro-imidazole isomers may be generated.[2]
-
Reagents and Catalysts: Residual chlorinating agents (e.g., N-Chlorosuccinimide - NCS) or catalysts may be present.[3]
-
Solvent Residues: Solvents used in the reaction or initial work-up (e.g., Dichloromethane, Acetonitrile, Acetic Acid) can be retained in the crude solid.[3][4]
-
Degradation Products: this compound is heat-sensitive, and prolonged exposure to high temperatures can lead to decomposition or polymerization, often resulting in discoloration (dark oil or tar).[5][6]
Q2: How can I quickly assess the purity of my crude product before starting a large-scale purification?
A preliminary purity assessment is a crucial step to select the most appropriate purification strategy. It saves time and resources.
-
Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Spot your crude material alongside the starting material on a silica gel plate. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) will help you visualize the number of components. The presence of multiple spots indicates impurities.
-
Melting Point Analysis: Pure this compound has a relatively sharp melting point (approx. 165-170 °C). A broad melting range or a significantly depressed melting point is a strong indicator of impurity.[7]
-
Proton NMR (¹H NMR) Spectroscopy: A quick ¹H NMR spectrum of the crude product can provide invaluable information. You can often identify the signals of your desired product, unreacted starting materials, and major byproducts, giving a rough estimate of their ratios.
Q3: What are the key physicochemical properties of this compound that I need to consider for purification?
Understanding the compound's properties is fundamental to designing a logical purification workflow. The basicity of the imidazole ring is a key feature that can be exploited.[2][8]
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 102.52 g/mol [9] | Standard for a small organic molecule. |
| Appearance | White to off-white crystalline powder[5] | Significant deviation (e.g., brown oil) indicates high impurity levels or degradation. |
| Melting Point | 166.0 - 170.0 °C[6] | Useful for purity assessment. The compound is solid at room temperature. |
| Solubility | Low solubility in non-polar solvents (e.g., hexanes). Moderate to good solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).[10][11] | Guides the selection of solvents for recrystallization and chromatography. |
| Acidity/Basicity | The imidazole ring is basic and can be protonated by acids. | This is the basis for a highly effective purification via acid-base extraction.[8] |
| Stability | Heat-sensitive.[5][6] | Avoid excessive temperatures during solvent removal (rotary evaporation) and drying. Store refrigerated (2-8°C). |
Troubleshooting Purification Challenges
This section addresses specific issues you might encounter during purification in a practical, question-and-answer format.
Scenario 1: My crude product is a dark, oily, or tar-like residue.
Q: My reaction yielded a dark brown oil instead of the expected off-white solid. What happened and what should be my first purification step?
Expert Analysis: A dark, oily appearance typically points to two main issues: the presence of high-boiling point solvents (like DMF or DMSO) or, more commonly, the formation of polymeric or degradation byproducts. This often occurs if the reaction was overheated or run for too long.
Recommended First Step: Trituration or Acid-Base Extraction.
-
Trituration: Before attempting more complex methods, try trituration. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). This can often crash out the product as a solid, removing much of the colored "gunk."
-
Acid-Base Extraction: This is a highly effective method for separating the basic this compound from non-basic impurities (like polymers or uncharged starting materials). This technique, detailed in the protocols below, leverages the basic nitrogen atom on the imidazole ring.[8][12]
Scenario 2: I'm having trouble with recrystallization.
Q: I can't find a single solvent that works for recrystallization. It's either too soluble at room temperature or insoluble even when boiling. What now?
Expert Analysis: This is a classic purification problem and the perfect scenario for employing a two-solvent (or binary solvent) system. The principle is to use one "good" solvent in which your compound is soluble when hot, and a "poor" (or "anti-solvent") in which your compound is insoluble.
Recommended Action: Develop a Two-Solvent System.
-
Dissolve your crude product in the minimum amount of the "good" hot solvent (e.g., ethanol or dichloromethane).
-
While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the "good" hot solvent to just redissolve the cloudiness, ensuring the solution is saturated.
-
Allow the solution to cool slowly. The gradual decrease in solubility will promote the formation of pure crystals.
Q: My product is "oiling out" of the solution instead of forming nice crystals. How do I prevent this?
Expert Analysis: "Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it comes out of solution as a liquid (an oil) rather than forming a crystal lattice. This is common for compounds with melting points lower than the boiling point of the solvent, or when the solution is cooled too quickly.
Troubleshooting Steps:
-
Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to the ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, saturated solution. This will act as a template for crystallization.
-
Use More Solvent: Oiling out can be a sign that your solution is too concentrated. Try the recrystallization again with a slightly more dilute solution.
Scenario 3: I'm struggling to get good separation with column chromatography.
Q: My impurities are running very close to my product on the silica gel column (similar Rf values). How can I improve the separation?
Expert Analysis: Co-elution is a common challenge in chromatography. When impurities have similar polarity to your product, separating them on standard silica gel requires optimization of the mobile phase.
Troubleshooting Steps:
-
Decrease the Polarity of the Mobile Phase: If your product and impurity are running too fast (high Rf), reduce the amount of the polar solvent (e.g., decrease the percentage of ethyl acetate in your hexanes/ethyl acetate mixture). This will increase the interaction with the silica, improving separation.
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a low polarity mobile phase and gradually increase the polarity. This can help resolve closely eluting spots.
-
Try a Different Solvent System: Sometimes, changing the nature of the solvents can drastically alter selectivity. For example, substituting ethyl acetate with dichloromethane or adding a small amount of methanol (1-2%) can change the interactions and improve separation.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol is ideal when a single suitable solvent cannot be identified.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of a hot "good" solvent (e.g., hot ethanol) required to fully dissolve the solid.
-
Induce Saturation: While the solution is still hot, add a "poor" solvent (e.g., deionized water) dropwise with swirling until the solution remains faintly cloudy.
-
Clarification: Add 1-2 more drops of the hot "good" solvent to just clarify the solution.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (<40 °C) to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This powerful technique separates the basic target compound from neutral or acidic impurities.[8]
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (50 mL).
-
Acidic Wash (Extraction of Product): Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl, 50 mL). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move into the aqueous (bottom) layer, while non-basic impurities remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M HCl (25 mL) to ensure complete recovery. Combine the acidic aqueous extracts.
-
Neutralization (Back-Extraction): Cool the combined acidic extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution becomes basic (pH > 8, check with pH paper). The neutral this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method is suitable for removing impurities with different polarities.
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Sample Preparation: Dissolve the crude product in a minimum amount of the column eluent or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and load the resulting dry powder onto the top of the column.
-
Elution: Start with a low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexanes). Monitor the elution using TLC.
-
Gradient (if needed): Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% Ethyl Acetate in Hexanes) to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<40°C).
Visual Workflows and Data
General Purification Strategy
This diagram outlines a logical workflow for purifying crude this compound.
Caption: A decision-based workflow for selecting the optimal purification method.
Mechanism of Acid-Base Extraction
This diagram illustrates how acid-base extraction separates the target compound from neutral impurities.
Caption: The two-step process of purification by acid-base extraction.
References
- 1. CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 16265-04-6 [amp.chemicalbook.com]
- 6. This compound | 16265-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Optimizing reaction conditions for Suzuki coupling with 2-Chloro-1H-imidazole
Answering the call of modern synthetic chemistry, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals tackling the nuances of the Suzuki-Miyaura cross-coupling with 2-chloro-1H-imidazole. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a framework of chemical intuition, grounded in mechanistic principles and field-tested experience. The N-H acidic proton and the Lewis basic nitrogen of the imidazole ring present unique challenges, primarily catalyst poisoning and competing side reactions.[1][2][3] This guide is structured to anticipate these challenges, offering clear, actionable solutions in a direct question-and-answer format to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound is sluggish or fails completely. What is the most common cause?
A1: The most frequent culprits are the slow rate of oxidative addition and catalyst deactivation (poisoning).[3][4]
-
Slow Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. Oxidative addition of the Pd(0) catalyst into this bond is often the rate-determining step of the entire catalytic cycle.[4][5][6]
-
Catalyst Poisoning: The unprotected imidazole ring is the primary issue. The lone pair on the sp²-hybridized nitrogen can coordinate strongly to the palladium center. This forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" your catalyst.[2][3] You may often observe the formation of palladium black, a clear sign of catalyst decomposition and aggregation.[3][7]
Q2: How do I select the right catalyst system to overcome these challenges?
A2: For a difficult substrate like this compound, a generic catalyst like Pd(PPh₃)₄ is often ineffective.[4] You must use a more robust system designed to facilitate the difficult oxidative addition and resist poisoning. This is achieved by using bulky, electron-rich ligands.
-
Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for challenging couplings. Their large size creates a "steric pocket" around the palladium atom that physically hinders the imidazole nitrogen from coordinating, while their electron-donating nature increases the electron density on the palladium, promoting the oxidative addition step.[1][4] Ligands like SPhos and XPhos are particularly effective.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors that form highly stable bonds with palladium. This stability can prevent catalyst decomposition pathways.[4][8]
-
Palladium Precatalysts: Using well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended. These are air-stable complexes that efficiently generate the active, monoligated Pd(0) species in solution, ensuring a consistent and high concentration of the active catalyst at the start of the reaction.[1][9]
Q3: What are the optimal bases and solvents for this reaction?
A3: The choice of base and solvent is critical for both activating the boronic acid and maintaining catalyst stability.
-
Base Selection: The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[8][10]
-
Potassium Phosphate (K₃PO₄): This is often an excellent choice for nitrogen heterocycles. It is a strong enough base to facilitate transmetalation but is generally less harsh than hydroxides, which can promote side reactions.[2][11][12]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are also widely used. Cesium carbonate is more soluble and can be more effective in some cases, though it is more expensive.[13][14]
-
-
Solvent System: A polar, aprotic solvent, often with a small amount of water, is typically ideal.
-
Dioxane/Water or THF/Water: These mixtures are very common. The organic solvent solubilizes the substrates and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the borate complex.[5][15][16] A ratio of 4:1 to 10:1 (organic:water) is a good starting point.[11][15]
-
Anhydrous Conditions: While some water is beneficial, excess water can lead to a significant side reaction called protodeboronation.[1][4] Therefore, using rigorously degassed, anhydrous solvents (and adding a controlled amount of water) is crucial.
-
Q4: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?
A4: Protodeboronation is the undesired cleavage of the C-B bond, where the boron group is replaced by a hydrogen from a proton source (like water), consuming your nucleophile.[1][5] This is a major cause of low yields.
-
Use a Milder Base: Strong bases like NaOH or KOH can accelerate this side reaction. Switching to K₃PO₄ or K₂CO₃ is often effective.[4]
-
Control Water Content: Ensure your organic solvents are anhydrous and then add a specific, controlled number of equivalents of water. Do not run the reaction in "wet" solvents.
-
Use Boronic Esters: Pinacol boronate esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5]
-
Protect the N-H group: The acidic N-H proton of the imidazole can act as a proton source. While coupling unprotected imidazoles is possible, if protodeboronation is severe, transient protection of the N-H group might be necessary.
Q5: Besides the desired product, I see a symmetrical biaryl product from the boronic acid. What is this and how do I prevent it?
A5: You are observing homocoupling, a side reaction where two molecules of the boronic acid couple with each other.[1][7] This is typically promoted by the presence of oxygen.
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Before heating, the reaction mixture must be thoroughly degassed to remove all dissolved oxygen. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[3][15]
-
Maintain an Inert Atmosphere: The reaction should be run under a positive pressure of Argon or Nitrogen for its entire duration.[3][4]
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle with this compound
Caption: Key steps and failure points in the Suzuki cycle for this compound.
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow to diagnose and solve common reaction failures.
Optimized Starting Protocol and Data
This protocol provides a robust starting point. Further optimization may be required depending on the specific boronic acid used.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Buchwald Precatalyst (e.g., SPhos G3) | Ensures efficient generation of the active Pd(0) species; air-stable and easy to handle.[1][9] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligand that accelerates oxidative addition and prevents catalyst poisoning.[4] |
| Catalyst Loading | 1-3 mol % | A good starting point to balance reaction efficiency and cost. |
| Base | K₃PO₄ (Tripotassium Phosphate) | Effective for transmetalation with minimal side reactions like protodeboronation.[2] |
| Base Equivalents | 2.0 - 3.0 eq. | Ensures complete activation of the boronic acid.[15] |
| Solvent System | Dioxane / H₂O (5:1) | Excellent solvent for substrates and base, promoting efficient reaction.[2][15] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the difficult oxidative addition of the chloride.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely essential to prevent catalyst oxidation and boronic acid homocoupling.[3] |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), K₃PO₄ (2.0 eq.), the palladium precatalyst (e.g., SPhos G3, 0.02 eq.), and the ligand (e.g., SPhos, 0.04 eq.).[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 5:1 Dioxane/H₂O) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the this compound.[4] To degas the solvent, bubble Argon or Nitrogen through it for 15-20 minutes prior to addition.[15]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[15]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).[15]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure product.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Preventing decomposition of 2-Chloro-1H-imidazole during synthesis
Welcome to the technical support center for the synthesis of 2-chloro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing the decomposition of the target molecule. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging due to the compound's inherent instability under certain conditions. This guide provides practical, field-proven insights to help you achieve high yields and purity by mitigating decomposition pathways. The information presented here is a synthesis of established protocols and mechanistic understanding from the scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during synthesis?
Decomposition of this compound can be attributed to several factors, primarily:
-
Thermal Stress: The compound is known to be heat-sensitive.[1] Elevated temperatures during reaction, workup, or purification can lead to degradation.
-
pH Instability: Both strongly acidic and basic conditions can promote decomposition through hydrolysis or ring-opening reactions.
-
Oxidative Degradation: The imidazole ring can be susceptible to oxidation, especially at the C2 position, leading to the formation of byproducts like 2-oxoimidazole.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition of the imidazole ring, a known issue for some imidazole derivatives.
Q2: What is the recommended storage condition for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1]
Q3: Which chlorinating agent is most suitable for the synthesis of this compound?
N-Chlorosuccinimide (NCS) is a highly effective and selective chlorinating agent for imidazoles.[2] Alternative reagents like sulfuryl chloride can also be used, but may require more stringent control of reaction conditions to avoid side reactions.
Q4: I am observing a significant amount of di-chlorinated byproduct in my reaction. How can I prevent this?
The formation of di-chlorinated imidazoles is a common side reaction. To minimize this:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (typically 1.05-1.1 equivalents) of the chlorinating agent.
-
Slow Addition: Add the chlorinating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low localized concentration.
-
Temperature Management: Perform the chlorination at low temperatures (e.g., 0°C) to enhance selectivity.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low yield of this compound with a complex mixture of byproducts.
Possible Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Excessive Heat | This compound is thermally labile and can decompose at elevated temperatures.[1] | Maintain strict temperature control throughout the synthesis and workup. Use an ice bath during exothermic additions and avoid high temperatures during solvent removal. |
| Inappropriate pH | Extreme pH values can lead to hydrolysis of the chloro-substituent or ring-opening of the imidazole core. | Maintain a neutral or slightly acidic pH during workup and purification. If an acid or base wash is necessary, perform it quickly at low temperatures and neutralize immediately. |
| Presence of Oxidants | Oxidizing agents or atmospheric oxygen can lead to the formation of 2-oxoimidazole and other oxidized byproducts. | Degas solvents before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Prolonged Reaction Time | Extended reaction times can increase the likelihood of side reactions and product decomposition. | Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Problem 2: Difficulty in purifying this compound from starting material or byproducts.
Possible Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Similar Polarity of Compounds | The starting imidazole and the chlorinated product may have similar polarities, making chromatographic separation challenging. | Optimize your column chromatography conditions. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) on silica gel is often effective. Consider using a different stationary phase if separation on silica is inadequate. |
| Co-crystallization | Impurities may co-crystallize with the desired product, leading to low purity even after recrystallization. | Before recrystallization, consider a wash with a solvent in which the product is sparingly soluble but the impurities are more soluble. Alternatively, a short plug of silica gel can be used to remove highly polar or non-polar impurities before the final purification step. |
| Decomposition on Silica Gel | The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. | Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
Experimental Protocols
Here we provide a detailed, step-by-step methodology for a robust synthesis of this compound.
Protocol 1: Chlorination of 1H-imidazole using N-Chlorosuccinimide (NCS)
This protocol is adapted from established methods for the chlorination of imidazole derivatives.[2]
Materials:
-
1H-imidazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-imidazole (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of NCS: Add NCS (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench by adding cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizing Decomposition Pathways
To better understand the potential degradation routes, the following diagrams illustrate the key decomposition mechanisms.
Caption: Potential decomposition pathways of this compound.
Caption: Recommended workflow for the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Chloro-1H-imidazole
Welcome to the technical support center dedicated to the cross-coupling of 2-Chloro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for this challenging but crucial transformation. The inherent electronic properties of the imidazole ring present unique obstacles, primarily related to catalyst stability and activity. This resource consolidates field-proven strategies and fundamental principles into a user-friendly question-and-answer format to help you navigate these challenges and achieve efficient, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate for cross-coupling reactions?
A1: The difficulty arises from two main factors:
-
Catalyst Poisoning: The imidazole ring contains Lewis basic nitrogen atoms. The lone pair of electrons on these nitrogens can coordinate strongly to the palladium catalyst center, forming stable, off-cycle complexes that are catalytically inactive.[1] This is a primary pathway for catalyst deactivation.
-
Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. The oxidative addition of this bond to the Pd(0) center is often the rate-limiting step of the catalytic cycle and requires a highly active catalyst.[1][2]
Q2: Which cross-coupling reactions are most commonly and successfully applied to this compound?
A2: Three palladium-catalyzed reactions are predominantly used for functionalizing the 2-position of the imidazole core:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a versatile and widely used method.[3][4]
-
Buchwald-Hartwig Amination: For C-N bond formation with a wide range of primary and secondary amines, which is critical for synthesizing many pharmaceutical compounds.[5][6]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, creating important structural motifs.[7][8]
Q3: How should I approach selecting a ligand? What are the key differences between phosphines and N-Heterocyclic Carbenes (NHCs)?
A3: Ligand choice is paramount for success. The goal is to use a ligand that stabilizes the active Pd(0) species while promoting the difficult oxidative addition step.[9][10]
-
Bulky, Electron-Rich Phosphines: This is the most common and successful class of ligands for this substrate. Dialkylbiaryl phosphines (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are particularly effective.[11] Their steric bulk helps prevent the formation of inactive catalyst dimers and promotes the final reductive elimination step, while their electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition of the C-Cl bond.[11][12]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[13] This stability can be advantageous in preventing catalyst decomposition (palladium black formation), especially at high temperatures.[1] For challenging substrates like heteroaryl chlorides, NHC-based catalysts like PEPPSI™ precatalysts can be highly effective.[14]
The choice between them often comes down to screening. A good starting point is a well-established Buchwald-type ligand, but if catalyst decomposition is observed, switching to a robust NHC ligand is a logical next step.
Q4: Which palladium source or precatalyst is a reliable starting point?
A4: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) state, which can sometimes be inefficient. For better reliability and reproducibility, using a well-defined palladium precatalyst is highly recommended.[15][16]
-
Buchwald Precatalysts (G3 or G4): These are air- and moisture-stable complexes that readily generate the active monoligated Pd(0) species upon activation with a base.[17] They provide a 1:1 Pd:Ligand ratio, which is often optimal.[16]
-
PEPPSI™ Precatalysts: These are excellent choices when using NHC ligands and are known for their high stability and activity.[18]
Using a precatalyst simplifies reaction setup and often leads to more consistent results compared to generating the catalyst from separate Pd(II) sources and ligands.[17]
Troubleshooting Guide
Issue 1: The reaction shows low or no conversion of this compound.
A: Low conversion is the most common issue and typically points to problems with the catalyst's activity or stability. A systematic approach is best.[19]
-
Check for Catalyst Deactivation: Has the reaction mixture turned dark brown or black? The formation of a black precipitate is likely "palladium black," which is aggregated, inactive elemental palladium and a clear sign of catalyst decomposition.[1]
-
Evaluate the Oxidative Addition Step: If the reaction is clean but simply stalled with significant starting material remaining, the oxidative addition of the C-Cl bond is likely the bottleneck. This requires a more active catalytic system.[1][2]
-
Verify Reagent Integrity: Before modifying the catalytic system, always confirm the quality of your reagents. Boronic acids can degrade upon storage, and solvents and bases must be strictly anhydrous and deoxygenated, as water and oxygen can kill the catalyst.[1][20]
A: The formation of palladium black indicates that the Pd(0) catalytic species is not sufficiently stabilized by the ligand and has aggregated.[1]
Solutions:
-
Increase Ligand Steric Bulk: Switch to a bulkier ligand (e.g., from P(t-Bu)₃ to XPhos). The steric hindrance prevents palladium atoms from clustering.[12]
-
Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[1] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] Determine the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Use a Precatalyst: Well-defined precatalysts often form more stable and active catalysts, reducing the likelihood of decomposition.[15][17]
A: This points to a slow oxidative addition step. Solutions:
-
Use a More Electron-Rich Ligand: Ligands with strong electron-donating properties increase the electron density on the palladium, making it more nucleophilic and accelerating its reaction with the electrophilic this compound.[12][21] For example, moving from PPh₃ to a dialkylbiaryl phosphine like SPhos or RuPhos can have a dramatic effect.
-
Increase the Temperature: If catalyst stability is not an issue, carefully increasing the reaction temperature can overcome the activation barrier for oxidative addition.
-
Change the Base/Solvent System: The reaction environment can influence catalyst activity. Screening different bases (e.g., K₃PO₄ vs. Cs₂CO₃) and solvents (e.g., Toluene vs. Dioxane) is a standard optimization step.[1][20]
Issue 2: Significant side products are forming.
A: Homocoupling of the boronic acid (to form a biaryl) is often promoted by the presence of oxygen. Oxygen can facilitate a competing catalytic cycle involving the boronic acid. Solutions:
-
Improve Degassing: This is the most critical step. Ensure the solvent and reaction headspace are completely free of oxygen by using techniques like freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.[12]
-
Use a 1:1 Pd/Ligand Ratio: Using a precatalyst or carefully controlling the stoichiometry can help. Excess ligand-free palladium species are often implicated in side reactions.
A: Protodehalogenation is a side reaction where the chloro-substituent is replaced by a hydrogen atom. This can occur if there is a source of protons (e.g., water) and a competing reductive pathway. Solutions:
-
Use Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are completely dry.[20]
-
Optimize the Base: Some bases, or impurities within them, can facilitate this pathway. Screening different bases may be necessary. For Suzuki reactions, using KF can sometimes mitigate this issue.[14]
Recommended Catalyst Systems & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling of this compound
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Notes |
| Suzuki-Miyaura | XPhos Pd G3 (2 mol%) | XPhos | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O (10:1) | 100 | A robust, general starting point for C-C bond formation.[11][20] |
| Buchwald-Hartwig | RuPhos Pd G3 (2 mol%) | RuPhos | NaOtBu (1.5 equiv) | Toluene | 100 | Highly effective for coupling with primary and secondary amines.[6] |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) | PPh₃ | Et₃N (3 equiv) | THF | 60 | Requires a Cu(I) co-catalyst (e.g., CuI, 1 mol%).[7][8] |
Note: These are starting points. Optimization of temperature, base, and catalyst loading may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for experimentation.
Reagents & Equipment:
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst. This step is best performed in a glovebox.
-
Inert Atmosphere: If not in a glovebox, seal the vessel with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously to ensure proper mixing.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle Overview
Caption: Fig 1. Generalized Palladium Cross-Coupling Cycle.
Troubleshooting Workflow
Caption: Fig 2. Decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the N-functionalization of 2-Chloro-1H-imidazole
Technical Support Center: N-Functionalization of 2-Chloro-1H-imidazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated support center for the N-functionalization of this compound. This molecule is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically important agents.[1][2][3] However, its journey from starting material to the final product is often fraught with challenges, from regioselectivity issues to low yields.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines established chemical principles with practical, field-proven insights to help you navigate the complexities of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the N-functionalization of this compound to provide a foundational understanding.
Q1: Why is regioselectivity a major issue in the N-functionalization of this compound?
A1: The imidazole ring possesses two nucleophilic nitrogen atoms (N1 and N3). When deprotonated, the resulting anion is a resonance-stabilized system where the negative charge is delocalized across both nitrogens.[4] This makes it possible for electrophiles (like alkyl or aryl groups) to attack either nitrogen, often leading to a mixture of N1 and N3 substituted regioisomers, which can be difficult to separate.
Q2: What are the most common strategies for N-functionalization of this compound?
A2: The primary methods include:
-
N-Alkylation: Typically achieved by reacting this compound with an alkyl halide (or other alkylating agents) in the presence of a base.[5][6][7]
-
N-Arylation: This is more complex and usually requires transition-metal catalysis. The most common methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[8][9][10][11][12]
Q3: How does the chloro-substituent at the C2 position influence the reaction?
A3: The electron-withdrawing nature of the chlorine atom at the C2 position decreases the overall nucleophilicity of the imidazole ring.[5] This can make the N-H proton more acidic, facilitating deprotonation, but it also makes the resulting imidazolide anion less reactive towards electrophiles compared to its non-halogenated counterpart. This often necessitates stronger bases or more forcing reaction conditions.
Troubleshooting Guide: From Theory to Practice
This section provides a detailed, problem-and-solution framework for specific experimental challenges.
Problem 1: Low or No Yield in N-Alkylation Reactions
Q: I am attempting an N-alkylation of this compound with an alkyl bromide and K₂CO₃ in acetonitrile, but I'm seeing very low conversion, even after prolonged reaction times. What's going wrong?
A: This is a classic issue often rooted in a combination of insufficient base strength, poor solubility, and suboptimal temperature. The reduced nucleophilicity of the 2-chloroimidazole ring requires careful optimization of reaction parameters.[5]
Potential Causes & Step-by-Step Solutions:
-
Insufficient Deprotonation:
-
Cause: Potassium carbonate (K₂CO₃) is a relatively weak base and may not be sufficient to fully deprotonate the imidazole, especially at room temperature. Its limited solubility in solvents like acetonitrile (CH₃CN) can also hinder the reaction.
-
Solution 1 (Stronger Base): Switch to a stronger base such as sodium hydride (NaH) or potassium hydroxide (KOH).[5][13][14] NaH in an anhydrous solvent like THF or DMF provides irreversible deprotonation, which can significantly drive the reaction forward.
-
Solution 2 (Solvent Change): If you must use a carbonate base, switch to a more polar aprotic solvent like DMF or DMSO, where the base is more soluble.[6]
-
-
Suboptimal Temperature:
-
Cause: Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially with less reactive alkylating agents.
-
Solution: Increasing the reaction temperature to 60-80°C can dramatically improve the reaction rate and yield.[6][7] Always monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
-
Reactivity of the Alkylating Agent:
-
Cause: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction will be significantly slower.
-
Solution: If possible, switch to the corresponding alkyl iodide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.
-
Troubleshooting Workflow for Low N-Alkylation Yield
Caption: Decision tree for troubleshooting low N-alkylation yields.
Problem 2: Poor Regioselectivity in N-Functionalization
Q: My N-alkylation/arylation is producing a mixture of two isomers that are very difficult to separate. How can I improve the regioselectivity to favor a single product?
A: Achieving high regioselectivity is arguably the most significant challenge. The outcome is a delicate balance of steric effects, electronic effects, and reaction conditions (base, solvent, counter-ion).[13][14]
Strategies to Control Regioselectivity:
-
Steric Hindrance:
-
Principle: A bulky substituent on the imidazole ring (at C4 or C5) or a bulky electrophile will preferentially react at the less sterically hindered nitrogen atom.
-
Application: While you cannot change the this compound starting material, choosing a bulkier alkylating or arylating agent might favor one isomer. For instance, using a bulky protecting group on a functional handle of your electrophile could be a viable strategy.
-
-
Directed Metalation/Protecting Group Strategy:
-
Principle: One nitrogen can be temporarily blocked with a protecting group, forcing the functionalization to occur at the other nitrogen. The protecting group is then removed.
-
Application: A common strategy involves protecting one nitrogen with a group like tetrahydropyranyl (THP).[15] This allows for functionalization at the other nitrogen, followed by deprotection. This multi-step process adds overhead but often provides clean, single-isomer products.
-
-
Influence of Base and Solvent:
-
Principle: The choice of base and solvent can influence which nitrogen atom is more nucleophilic.[13][14]
-
Application (N-Alkylation): Studies on similar heterocycles like indazoles have shown that using NaH in THF often favors substitution at N1 due to coordination effects.[13][14][16] In contrast, conditions using cesium carbonate (Cs₂CO₃) in a non-coordinating solvent might favor the other isomer. A systematic screen of conditions is highly recommended.
-
Table 1: General Guide to Conditions Influencing Regioselectivity
| Condition Element | Tends to Favor N1-Substitution | Tends to Favor N3(or other)-Substitution | Rationale |
| Base/Counter-ion | NaH (Na⁺) | Cs₂CO₃ (Cs⁺), K₂CO₃ (K⁺) | Smaller cations like Na⁺ can coordinate more tightly, potentially blocking one nitrogen site sterically or through chelation.[16] |
| Solvent | Coordinating (e.g., THF) | Non-coordinating (e.g., Toluene) or Polar Aprotic (e.g., DMF) | Coordinating solvents can solvate the cation differently, influencing its interaction with the imidazolide anion. |
| Temperature | Lower Temperatures | Higher Temperatures | Reactions under kinetic control (lower temp) may favor one isomer, while thermodynamic control (higher temp) may favor the more stable isomer. |
Problem 3: Failure of N-Arylation (Buchwald-Hartwig or Ullmann Coupling)
Q: I am trying to perform a Buchwald-Hartwig N-arylation of this compound with an aryl bromide, but the reaction is not working. My catalyst seems to be inactive.
A: Transition-metal catalyzed N-arylation reactions are notoriously sensitive. Imidazoles, in particular, can act as ligands and inhibit the catalyst.[12] Success hinges on the right choice of catalyst, ligand, base, and reaction setup.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Inhibition:
-
Cause: The imidazole substrate can coordinate to the palladium or copper center, preventing the formation of the active catalytic species or displacing the phosphine ligand.[12]
-
Solution (Palladium): Use a pre-formed, well-defined catalyst or pre-activate the catalyst. One effective method is to heat the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., a biaryl phosphine like XPhos) in the solvent for a short period before adding the imidazole substrate and base.[12] This allows the active Pd(0)-ligand complex to form without interference.
-
Solution (Copper): For Ullmann couplings, the choice of ligand is critical. While classic conditions are ligand-free at high temperatures, modern protocols use ligands like 1,10-phenanthroline derivatives to facilitate the reaction at lower temperatures (e.g., 80-110°C).[10]
-
-
Incorrect Base Selection:
-
Cause: The base not only deprotonates the imidazole but also participates in the catalytic cycle. Its strength and properties are crucial.
-
Solution (Palladium): Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are common choices.[17] For substrates sensitive to strong bases, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.
-
Solution (Copper): K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally used in copper-catalyzed reactions.
-
-
Oxygen Sensitivity:
-
Cause: The active Pd(0) species in Buchwald-Hartwig catalysis is readily oxidized by atmospheric oxygen, rendering it inactive.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly (e.g., by sparging with argon or through freeze-pump-thaw cycles) before use.
-
Reaction Scheme: N-Arylation Strategies
Caption: Comparison of typical conditions for Palladium and Copper-catalyzed N-arylation.
Validated Experimental Protocols
The following protocols are provided as a robust starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: General Procedure for N-Alkylation using NaH
This protocol is adapted for regioselective N1-alkylation, which is often favored under these conditions.[13][14]
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent & Substrate: Add anhydrous THF (or DMF) to the flask. Cool the suspension to 0°C in an ice bath. Add this compound (1.0 equivalent) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. If the reaction is sluggish, it can be gently heated to 50-60°C. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol incorporates the catalyst pre-activation step to mitigate inhibition.[12]
-
Catalyst Pre-activation: In a glovebox or under a strict argon atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %), the biaryl phosphine ligand (e.g., XPhos, 4.4 mol %), and anhydrous, degassed toluene to a reaction vessel. Seal the vessel and heat the mixture at 100°C for 15-20 minutes.
-
Reagent Addition: Cool the catalyst mixture to room temperature. Add the this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and the base (e.g., NaOt-Bu, 1.4 equivalents).
-
Reaction: Seal the vessel again and heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. Functionalization of imidazole N-oxide: a recent discovery in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Functionalization of imidazole N-oxide: a recent discovery in organic transformations | Semantic Scholar [semanticscholar.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Scaling Up the Purification of 2-Chloro-1H-imidazole Derivatives
An in-depth technical guide by a Senior Application Scientist.
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying 2-Chloro-1H-imidazole derivatives, particularly during scale-up operations. The inherent reactivity and physicochemical properties of this scaffold present unique challenges that require a systematic and well-understood approach to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials (e.g., the non-chlorinated imidazole precursor), regioisomers (if the imidazole ring is unsymmetrically substituted), and over-chlorinated byproducts. In syntheses involving the reduction of a nitro group, incomplete reduction can leave nitro-aromatic impurities.[1]
Q2: Which primary purification technique is most suitable for this compound derivatives when scaling up?
A2: The choice is highly dependent on the physical state of the crude product and the nature of the impurities.
-
Column Chromatography: This is a versatile and widely used method for both solid and liquid samples, effective at removing both polar and non-polar impurities.[2]
-
Recrystallization: This is the preferred and often most scalable method if your target compound is a solid with moderate to high purity (>90%) and a suitable solvent can be identified.[2][3]
-
Vacuum Distillation: This is ideal for liquid or low-melting solid derivatives where impurities have significantly different boiling points. It is crucial to use a high vacuum to minimize the temperature and prevent thermal decomposition, as some imidazole derivatives can be heat-sensitive.[2][4][5]
Q3: My this compound derivative is an oil. How can I purify it using crystallization?
A3: Direct recrystallization of an oil is not possible. However, you can often convert the basic imidazole derivative into a solid salt (e.g., a hydrochloride or tosylate salt) by treating it with the corresponding acid. These salts are typically crystalline and can be purified by recrystallization. The pure salt can then be neutralized with a base to regenerate the purified, free-base imidazole oil.[2]
Q4: What are the key analytical techniques for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantitative purity analysis, often using a C18 column with a buffered mobile phase.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable derivatives. It provides both purity information and mass identification of impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Column Chromatography Challenges
Q: I'm observing significant peak tailing for my this compound derivative on a silica gel column. What's happening and how do I fix it?
A: Tailing is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen atoms on your imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding slows the elution of the compound in an uneven manner, leading to a "tailing" peak shape and poor separation.
Solutions:
-
Add a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base like triethylamine (TEA) or pyridine to your mobile phase (typically 0.1-1%). This competes with your compound for the acidic sites, leading to a much sharper, more symmetrical peak.
-
Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds and often eliminate the need for mobile phase modifiers.
Q: My yield is very low after column chromatography. Where could my product have gone?
A: Low recovery can stem from several issues, from irreversible binding to co-elution.
| Possible Cause | Explanation & Solution |
| Irreversible Adsorption | Your compound may be binding too strongly to the silica gel, especially if it is highly polar. Solution: Try switching to a more polar mobile phase or consider using a different stationary phase like alumina. |
| Co-elution with Impurities | If your fractions appear pure by TLC but the combined yield is low, an impurity that is not visible by your TLC visualization method (e.g., non-UV active) might be co-eluting. Solution: Analyze your combined fractions by NMR or Mass Spectrometry to identify any hidden impurities. Re-optimize your mobile phase using different solvent systems to improve separation. |
| On-Column Decomposition | The acidic nature of silica gel can cause degradation of sensitive compounds. Solution: Minimize the time your compound spends on the column by running it faster (if separation allows). Consider neutralizing the silica by pre-treating the column with a mobile phase containing a basic modifier, or switch to a neutral stationary phase. |
| Improper Sample Loading | Loading the sample in a large volume of a strong solvent can cause band broadening and poor separation, leading to mixed fractions and lower yields of pure material. Solution: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This leads to sharper bands and better separation. |
Workflow for Troubleshooting Column Chromatography
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. This compound CAS#: 16265-04-6 [amp.chemicalbook.com]
- 5. This compound | 16265-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-1H-imidazole and its Derivatives
Introduction: The Analytical Challenge of Halogenated Imidazoles
2-Chloro-1H-imidazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Their structural motif is a cornerstone in various pharmacologically active agents, making their accurate identification and quantification critical during synthesis, metabolic studies, and quality control. The inherent polarity of the imidazole ring, combined with the electrophilic nature of the chlorine substituent, presents unique challenges and opportunities for mass spectrometric analysis.
This guide provides an in-depth comparison of the two primary mass spectrometry-based workflows for analyzing these compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond simple protocol recitation to explore the underlying principles, explain the rationale behind methodological choices, and present supporting data to empower researchers in selecting and optimizing the most suitable approach for their analytical objectives.
Comparative Analysis: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is fundamentally dictated by the analyte's physicochemical properties—volatility and thermal stability—and the specific requirements of the analysis, such as sensitivity and structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds.[2] For many imidazole derivatives, direct analysis is hindered by their polarity and low volatility, necessitating a chemical derivatization step to render them amenable to gas-phase separation.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The premier choice for polar, non-volatile, and thermally labile compounds.[4] This technique separates analytes in the liquid phase before soft ionization, making it exceptionally well-suited for direct analysis of this compound and its derivatives without the need for derivatization.[5]
The following diagram illustrates the divergent workflows for these two techniques.
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS excels in providing reproducible mass spectra with rich fragmentation, facilitating library matching and structural elucidation of unknown volatile compounds.
Causality Behind Experimental Choices: The Need for Derivatization
The imidazole ring contains an acidic N-H proton, making the molecule polar and capable of strong intermolecular hydrogen bonding. This results in a relatively high boiling point and poor chromatographic peak shape on standard non-polar GC columns. Derivatization is employed to mask this active proton, thereby increasing volatility and thermal stability.[2][3] A common strategy is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.
Ionization and Fragmentation: Electron Ionization (EI)
GC-MS typically employs Electron Ionization (EI), a high-energy "hard" ionization technique.[6] When a molecule like this compound enters the ion source, it is bombarded with 70 eV electrons, causing the ejection of an electron to form a molecular ion (M+•).[7] This radical cation is energetically unstable and undergoes extensive and predictable fragmentation.
For this compound (C₃H₃ClN₂, MW ≈ 102.52), key fragmentation events include:
-
Isotopic Pattern: The presence of chlorine results in a characteristic M+• and [M+2]+• ion cluster in an approximate 3:1 ratio, which is a definitive indicator for a single chlorine atom.[8]
-
Ring Stability: The imidazole ring is relatively stable. Fragmentation often involves the elimination of small, stable neutral molecules.[8][9] A common loss is hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogen-containing heterocyclic rings.
-
Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (Cl•, 35/37 Da).
Caption: Proposed EI fragmentation of this compound.
Experimental Protocol: GC-MS with Silylation
This protocol is a self-validating system, incorporating a calibration curve to ensure accuracy and reproducibility.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dry acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.[2]
-
-
Sample Derivatization:
-
To 100 µL of each standard or sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Allow the vials to cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identify the TMS-derivatized this compound peak based on its retention time.
-
Confirm identity by examining the mass spectrum for the molecular ion cluster (m/z 174/176) and key fragments.
-
Construct a calibration curve by plotting the peak area against concentration.
-
Quantify the analyte in unknown samples using the regression equation from the calibration curve.
-
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the benchmark for high-sensitivity quantification of polar compounds in complex matrices. Its soft ionization preserves the molecular species, and the tandem MS capability provides exceptional specificity.[4][10]
Causality Behind Experimental Choices: ESI and Reversed-Phase LC
-
Electrospray Ionization (ESI): This is the ideal soft ionization technique for polar molecules like this compound.[11] In positive ion mode, the acidic mobile phase facilitates the formation of a protonated molecule, [M+H]⁺. This process imparts minimal internal energy, preventing premature fragmentation and ensuring the molecular ion is the predominant species entering the mass spectrometer.[12]
-
Reversed-Phase Chromatography: Using a C18 column with an acidic mobile phase (e.g., containing formic acid) is standard practice.[13] The formic acid serves a dual purpose: it protonates the imidazole nitrogen, improving ionization efficiency in positive-mode ESI, and it sharpens chromatographic peaks by suppressing interactions with residual silanols on the column stationary phase.
Ionization and Fragmentation: Collision-Induced Dissociation (CID)
In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺, m/z 103/105) is selectively isolated (MS1), accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen), and fragmented via Collision-Induced Dissociation (CID).[14] This is a controlled process that yields structurally informative product ions (MS2).
Unlike the radical-driven fragmentation in EI, CID of even-electron ions like [M+H]⁺ proceeds through charge-driven pathways.[15]
-
Neutral Loss: The most common pathways involve the elimination of small, stable neutral molecules. For protonated this compound, the expected neutral loss is HCl (36 Da) or HCN (27 Da).
-
Charge Retention: The charge is typically retained on the larger fragment.
Caption: Proposed ESI-CID fragmentation of this compound.
Experimental Protocol: LC-MS/MS with ESI
This protocol is designed for sensitive quantification using Multiple Reaction Monitoring (MRM).
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or water.
-
Prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5]
-
For complex matrices (e.g., plasma), perform a protein precipitation by adding 3 parts cold acetonitrile, vortexing, centrifuging, and analyzing the supernatant.[5]
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu Nexera X2, Waters Acquity UPLC, or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 500°C.
-
-
Data Acquisition and Analysis (MRM):
-
First, perform a full scan and product ion scan on a concentrated standard to confirm the precursor ion (m/z 103 for the ³⁵Cl isotope) and identify the most intense, stable product ions.
-
MRM Transitions: Set up the instrument to monitor at least two transitions for confident quantification and identification.
-
Quantifier: m/z 103 → 67 (Loss of HCl)
-
Qualifier: m/z 103 → 76 (Loss of HCN)
-
-
Optimize collision energy for each transition to maximize signal intensity.
-
Process the data using the instrument's quantitative software. Construct a calibration curve and determine the concentration of the analyte in unknown samples.
-
Performance Comparison: A Data-Driven Perspective
The choice of method often comes down to a trade-off between the universal applicability of GC-MS and the superior sensitivity and specificity of LC-MS/MS for this class of compounds.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | Rationale & Justification |
| Sample Preparation | Multi-step; requires derivatization. | Simple; often "dilute and shoot" or protein precipitation. | LC-MS/MS is significantly faster and less prone to errors from incomplete derivatization. |
| Specificity | Good; based on retention time and full scan EI spectrum. | Excellent; based on retention time and highly specific MRM transitions. | The use of precursor-to-product ion transitions in MS/MS drastically reduces background noise and chemical interference.[10] |
| Sensitivity (LOQ) | Typically in the low µg/mL (ppm) range.[3] | Can readily achieve low ng/mL (ppb) to pg/mL (ppt) range.[5][13] | Soft ionization (ESI) is more efficient for polar molecules, and MRM provides superior signal-to-noise.[10] |
| Structural Info | Rich, reproducible fragmentation patterns useful for library searching. | Controlled fragmentation provides targeted structural information. | EI spectra are standardized and excellent for identifying true unknowns. CID spectra are instrument-dependent but ideal for confirming known structures. |
| Matrix Effects | Generally low. | Can be significant (ion suppression/enhancement). | Co-eluting compounds in LC can affect the ESI process. This is often mitigated by stable isotope-labeled internal standards.[16] |
Conclusion and Recommendation
For the routine, high-sensitivity quantitative analysis of this compound and its derivatives, LC-MS/MS is the unequivocally superior methodology. Its ability to directly analyze polar compounds with exceptional specificity and low limits of detection makes it the gold standard in pharmaceutical and biomedical research.[4] The simple sample preparation workflow further enhances its suitability for high-throughput applications.
GC-MS remains a valuable alternative , particularly in forensic or environmental labs where broad-spectrum screening against established EI libraries is required. It can also be a cost-effective option if an LC-MS/MS system is unavailable. However, the necessity of derivatization adds complexity, time, and potential variability to the analytical workflow.
Ultimately, the optimal choice is contingent upon the specific analytical goals. For targeted quantification and metabolite identification where sensitivity is paramount, LC-MS/MS provides an unmatched combination of performance and efficiency.
References
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scispace.com [scispace.com]
- 9. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. uab.edu [uab.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: The Crystallographic Journey: From Powder to Refined Structure
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 2-Chloro-1H-imidazole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is the cornerstone of modern chemical and pharmaceutical research. Among the various scaffolds of high medicinal value, this compound derivatives are prominent due to their wide array of biological activities, including applications in treating hypertension.[1][2] The precise spatial arrangement of atoms, conformational preferences, and intermolecular interactions dictated by the chloro- and imidazole-moieties are critical to their function. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for elucidating this information, providing a definitive atomic-resolution blueprint.[3][4]
This guide offers an in-depth comparison of crystallographic methodologies for this compound derivatives. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that the described workflows are self-validating systems. We will journey from the impure synthesized powder to a fully refined and validated crystal structure, compare SC-XRD with viable alternatives, and provide the technical insights needed to navigate this powerful analytical technique.
The fundamental principle of single-crystal X-ray diffraction lies in the interaction of monochromatic X-rays with the highly ordered, repeating lattice of a crystal.[5] When the incident X-ray beam strikes the crystal at specific angles, it is diffracted by the electron clouds of the atoms, producing a unique pattern of spots. According to Bragg's Law (nλ=2d sinθ), the angles and intensities of these diffracted beams are directly related to the arrangement of atoms within the crystal's unit cell.[5] By measuring this diffraction pattern, we can computationally reconstruct a three-dimensional electron density map and, from it, build an atomic model of the molecule.[5][6]
Step 1: Achieving "Diffraction-Quality" Crystals
The adage "garbage in, garbage out" is acutely true in crystallography; the quality of the final structure is entirely dependent on the quality of the single crystal used. This is often the most challenging and time-consuming step. Impurities or lattice defects in the crystal will lead to weak or diffuse diffraction, making structure solution difficult or impossible.[7] Therefore, starting with a highly purified compound via techniques like column chromatography or initial recrystallization is paramount.[8]
Comparison of Common Crystallization Techniques
The choice of crystallization method depends on the compound's solubility, stability, and quantity. For this compound derivatives, which possess both polar (imidazole ring) and nonpolar characteristics, a screening of various solvents is essential.
| Technique | Principle | Ideal For | Causality & Considerations for Imidazole Derivatives |
| Slow Evaporation | A saturated solution is left undisturbed, and as the solvent slowly evaporates, the solution becomes supersaturated, inducing crystal growth.[9] | Thermally stable compounds with moderate volatility solvents. | This is the simplest method. The N-H group and nitrogen atoms of the imidazole ring can form hydrogen bonds with protic solvents (e.g., ethanol, methanol), while the chloro-substituent and any alkyl chains favor less polar solvents. A mixture might be optimal. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and causing crystallization.[10] | Small quantities of material; compounds sensitive to temperature changes. | Highly controllable. A common setup could involve dissolving the imidazole derivative in a small amount of dichloromethane (good solvent) and allowing diethyl ether or hexane (anti-solvents) to slowly diffuse into it. |
| Cooling Crystallization | A saturated solution is prepared in a suitable solvent at an elevated temperature. As the solution is slowly cooled, the solubility of the compound decreases, leading to crystallization.[10][11] | Compounds that are significantly more soluble at higher temperatures than at room temperature. | Effective for many organic solids. The key is to cool the solution slowly; rapid cooling often leads to the formation of many small, poorly-ordered crystals instead of a few large, high-quality ones. |
Experimental Protocol: Crystallization by Slow Evaporation
This protocol provides a self-validating approach to finding optimal crystallization conditions.
-
Solvent Screening: In a series of small vials, dissolve a few milligrams of your purified this compound derivative in various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature.
-
Prepare a Saturated Solution: Once a suitable solvent is identified, prepare a nearly saturated solution by adding the compound to the solvent in a clean vial until a small amount of solid no longer dissolves. Gently warm the solution to dissolve all the solid, then allow it to cool to room temperature. If solid precipitates, add a minimal amount of solvent to redissolve it.
-
Set Up for Evaporation: Cover the vial with a cap or parafilm. Using a needle, pierce 1-3 small holes in the cover. The number of holes controls the evaporation rate—a slower rate is generally better for growing larger, higher-quality crystals.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.
-
Monitoring: Observe the vial daily without disturbing it. The formation of well-defined, transparent crystals with sharp edges is the desired outcome. This process can take anywhere from a few days to several weeks.
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks or defects) is obtained, it is mounted and exposed to an X-ray beam.[4]
-
Crystal Mounting: The selected crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen (typically at 100 K). This cryogenic temperature is crucial as it minimizes atomic vibrations and, most importantly, significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.[6]
-
Instrumentation: Modern diffractometers consist of an X-ray source (commonly Molybdenum or Copper), a goniometer to rotate the crystal in the beam, and a sensitive detector (like a CCD or pixel detector) to record the diffraction pattern.[4][12] The choice between a Molybdenum (Mo, λ=0.7107 Å) and Copper (Cu, λ=1.5418 Å) source depends on the crystal's unit cell size and elemental composition; Mo is the standard for small molecules, while Cu provides greater diffraction intensity for very small crystals but can cause fluorescence with certain elements.[5]
-
Data Acquisition: The instrument software automatically rotates the crystal and collects hundreds of diffraction images ("frames") from different orientations to ensure a complete dataset is measured.
Step 3: Structure Solution and Refinement - From Data to Model
The collected diffraction images are processed to generate a file of reflection indices (h,k,l) and their corresponding intensities. This is the starting point for determining the structure.
The process is typically handled by a suite of integrated software programs.
Comparison of Common Crystallographic Software Suites
| Software Suite | Key Programs | Primary Function | Notes for Use |
| SHELX | SHELXT, SHELXL | The gold standard for structure solution (SHELXT) and refinement (SHELXL).[13] | Command-line driven but extremely powerful and widely used. Often integrated into graphical user interfaces. |
| Olex2 | Olex2 | An intuitive graphical user interface that integrates various solvers (like SHELXT) and refiners (like SHELXL) into a seamless workflow.[13] | Excellent for both routine analysis and complex structure refinement. Its visual tools greatly simplify the process. |
| Bruker APEX | APEX suite | A comprehensive package for Bruker diffractometers that covers data collection, processing, solution, and refinement.[12] | Provides a fully integrated environment from data collection to final report generation. |
| PLATON | PLATON | A multipurpose crystallographic tool, essential for structure validation, analysis, and visualization.[13] | Not a primary refinement program, but indispensable for checking the quality of a refined structure. |
Part 2: Performance Metrics & Validation - Ensuring a Trustworthy Structure
A solved crystal structure is not automatically correct. It is a model that must be rigorously validated against the experimental data and known chemical principles.[7][14] Poor quality data or incorrect refinement can lead to a chemically nonsensical model.[15]
Key Crystallographic Quality Indicators
These metrics are used to assess the quality of the fit between the crystallographic model and the experimental diffraction data.
| Metric | Description | What is a "Good" Value? |
| R1 | The traditional R-factor, or residual factor. It measures the agreement between the observed reflection intensities and those calculated from the model. | < 5% for high-quality small molecule structures. Values up to 10% may be acceptable depending on data quality. |
| wR2 | A weighted R-factor based on all reflection data. It is mathematically more robust than R1. | < 15% is generally considered good. |
| GooF (S) | Goodness-of-Fit. Should be close to 1.0 for a good model. | A value significantly greater than 1 suggests an incorrect model or improperly weighted data. |
| Max Residual Peak/Hole | The largest peaks and holes in the final difference Fourier map, which shows leftover electron density not accounted for by the model. | Should be close to zero (e.g., < ±0.5 e/ų). Large peaks may indicate missing atoms or disorder. |
Protocol: Structure Validation with checkCIF
The International Union of Crystallography (IUCr) provides an essential online service called checkCIF that automatically validates a crystallographic information file (CIF).[15] This is a mandatory step before any publication.
-
Generate a CIF: After completing the structure refinement, the software (e.g., Olex2, SHELXL) is used to generate a CIF. This text file contains all information about the crystal, data collection, and the final atomic model.
-
Upload to IUCr: Navigate to the IUCr's checkCIF web service and upload your file.
-
Analyze the Report: The service generates a PDF report with a list of "ALERTS." These are categorized from A (most severe) to G (minor/informational).
-
Address ALERTS: Review each alert carefully.
-
Level A/B Alerts: Often indicate serious problems, such as an incorrect space group, missed symmetry, or chemically impossible geometry. These typically require re-solving or re-refining the structure.
-
Level C/G Alerts: May be informational or require a simple explanation. For example, an alert about a short intermolecular contact might be explained by a valid hydrogen bond.
-
Part 3: Comparative Analysis - SC-XRD vs. Alternative Techniques
While SC-XRD provides definitive structural data, obtaining suitable crystals can be a major bottleneck. When crystallization fails, or if different information is required (e.g., structure in solution), alternative techniques are necessary.
Performance Comparison of Structural Elucidation Techniques
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Computational Modeling |
| Principle | Diffraction of X-rays by a single crystal.[16] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Quantum mechanical calculations to predict the lowest energy conformation. |
| Sample State | Crystalline solid. | Solution. | In silico (no physical sample needed, only the chemical formula). |
| Information | Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry, packing.[4] | Connectivity through bonds (COSY, HMBC), connectivity through space (NOESY), dynamic information. | Theoretical 3D structure, electronic properties, reaction pathways. |
| Strengths | Gold Standard: Provides definitive, high-precision atomic coordinates. | Provides structure in a biologically relevant solution state; can study dynamics and conformational exchange. | No need for a physical sample; can predict structures of unstable or hypothetical molecules. |
| Weaknesses | Requires high-quality single crystals, which can be difficult or impossible to grow.[16] Structure is static in the solid state. | Ambiguity in distance restraints from NOE data; less precise than XRD; generally limited to smaller molecules (< 30 kDa). | The model is theoretical and requires experimental validation; can be computationally expensive; accuracy depends heavily on the level of theory used. |
Part 4: Case Study: 2-Chloro-4-nitro-1H-imidazole
To illustrate the power of the technique, let's examine the published crystal structure of 2-chloro-4-nitro-1H-imidazole.[17][18] This analysis provides concrete data on molecular geometry and intermolecular forces.
Crystallographic Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₃H₂ClN₃O₂ | [17] |
| Molecular Weight | 147.53 g/mol | [17] |
| Crystal System | Monoclinic | [17] |
| Space Group | P2₁/c | [18] |
| a, b, c (Å) | a = 5.905, b = 10.033, c = 9.150 | [17] |
| β (°) | 105.180 | [17] |
| Volume (ų) | 523.2 | [17] |
| Z | 4 | [17] |
| R1, wR2 (%) | 3.7%, 9.7% | [18] |
| GooF | 1.11 | [18] |
Key Structural Insights:
-
Planarity: The analysis reveals that the imidazole ring is essentially planar, and the attached nitro group is nearly coplanar with the ring (dihedral angle of 1.7°).[17][18] This planarity suggests extensive π-conjugation, which influences the molecule's electronic properties.
-
Intermolecular Interactions: The structure is not held together by isolated molecules. Instead, pairs of molecules are linked into dimers through C-H···O hydrogen bonds.[17] These dimers are then further connected into two-dimensional sheets by strong N-H···N hydrogen bonds. This intricate network of non-covalent interactions governs the material's physical properties, such as its melting point and solubility.
-
Short Contacts: The analysis also identified short Cl···O interactions (3.14 Å), which are shorter than the sum of the van der Waals radii, indicating a stabilizing interaction that contributes to the overall crystal packing.[17]
This level of detailed insight into bonding and intermolecular forces is unique to X-ray crystallography and is invaluable for understanding structure-activity relationships in drug design.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful, definitive technique that provides unparalleled insight into their three-dimensional structure. While the process, particularly crystal growth, can be challenging, a systematic and well-informed approach yields a wealth of high-precision data. This information—from exact bond angles and conformations to the subtle interplay of intermolecular forces—is fundamental to rational drug design, polymorphism studies, and advancing medicinal chemistry. By understanding the causality behind each experimental step and rigorously validating the final model, researchers can have the utmost confidence in their structural data, paving the way for the next generation of imidazole-based therapeutics.
References
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 9. praxilabs.com [praxilabs.com]
- 10. mt.com [mt.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 13. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. journals.iucr.org [journals.iucr.org]
- 16. benchchem.com [benchchem.com]
- 17. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Chloro-1H-imidazole: A Comparative Guide to Efficiency and Yield
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. 2-Chloro-1H-imidazole stands as a critical intermediate in the synthesis of numerous pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable molecule, supported by experimental data and expert insights to inform your selection of the most suitable method for your research and development needs.
The strategic placement of a chlorine atom at the 2-position of the imidazole ring imparts unique electronic properties and provides a versatile handle for further functionalization, making this compound a sought-after precursor in medicinal chemistry. However, the synthesis of this compound is not without its challenges, including issues of regioselectivity and yield. This guide will dissect three prominent synthetic strategies, evaluating their respective strengths and weaknesses to provide a clear pathway to efficient production.
Key Synthetic Routes at a Glance
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Challenges |
| Route 1: Sandmeyer-type Reaction | 2-Amino-1H-imidazole | Sodium nitrite, Cuprous chloride | ~75% | Good yield, well-established reaction | Use of potentially unstable diazonium salts |
| Route 2: Direct Chlorination of Imidazole | 1H-Imidazole | Sodium hypochlorite | Moderate (for di-substituted) | Readily available starting material | Poor selectivity, formation of polychlorinated byproducts |
| Route 3: From 2-Mercapto-1H-imidazole | 2-Mercapto-1H-imidazole | Chlorine dioxide | Variable | Utilizes a different precursor | Can lead to over-oxidation, complex product mixtures |
Route 1: The Sandmeyer-type Reaction from 2-Amino-1H-imidazole
This classical approach stands out for its relatively high yield and predictability, making it a common choice in many synthetic campaigns. The transformation proceeds via the diazotization of the 2-amino group, followed by a copper(I)-catalyzed chloro-de-diazotization.
The Underlying Chemistry: A Controlled Transformation
The Sandmeyer reaction is a cornerstone of aromatic and heteroaromatic chemistry for the conversion of amino groups to a wide array of functionalities. The process begins with the formation of a diazonium salt from the precursor, 2-amino-1H-imidazole, under acidic conditions with a nitrite source. This intermediate is then decomposed in the presence of a copper(I) salt, in this case, cuprous chloride, to introduce the chlorine atom at the 2-position. The use of a copper catalyst is crucial for facilitating the radical-based mechanism that leads to the desired product with good efficiency.
Experimental Protocol
A typical procedure for the synthesis of this compound via the Sandmeyer reaction is as follows[1]:
-
Diazotization: 2-Aminoimidazole sulfate is dissolved in hydrochloric acid and the solution is cooled to 0-5 °C in an ice-water bath.
-
An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.
-
Chlorination: The freshly prepared diazonium salt solution is then added to a solution of cuprous chloride in hydrochloric acid.
-
The reaction mixture is stirred, allowing for the evolution of nitrogen gas, and then warmed to 80 °C for one hour to ensure complete reaction.
-
After cooling and dilution with water, the product crystallizes and can be isolated by filtration.
This method has been reported to yield this compound in approximately 75.5%[1].
dot graph TD { A[2-Amino-1H-imidazole] -- "1. NaNO₂, HCl, 0-5°C" --> B(Diazonium Salt Intermediate); B -- "2. CuCl, 80°C" --> C[this compound];
} Workflow for the Sandmeyer-type synthesis.
Route 2: Direct Chlorination of 1H-Imidazole
The direct chlorination of the imidazole ring presents a more atom-economical approach, starting from the readily available and inexpensive 1H-imidazole. However, this route is often plagued by a lack of regioselectivity, leading to the formation of a mixture of chlorinated products.
The Challenge of Selectivity
The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, the positions on the ring exhibit different reactivities. While the 2-position is often desired for functionalization, direct chlorination can also occur at the 4- and 5-positions. The reaction conditions, particularly the choice of chlorinating agent and solvent, play a critical role in determining the product distribution.
Studies on the chlorination of imidazole with sodium hypochlorite have shown that the reaction tends to produce 4,5-dichloroimidazole as a major product, highlighting the difficulty in achieving selective mono-chlorination at the 2-position[2]. Furthermore, some chlorinating agents, such as chloramine-T, have been found to be unreactive towards 1-methyl-1H-imidazole, suggesting that the parent imidazole may also show limited reactivity under certain conditions[3].
Experimental Protocol (Illustrative for Polychlorination)
An optimized method for the chlorination of imidazole using sodium hypochlorite has been reported, leading primarily to 4,5-dichloroimidazole[2]. While not ideal for the target molecule, this protocol illustrates the general approach to direct chlorination:
-
Imidazole is reacted with a solution of sodium hypochlorite.
-
The reaction progress is monitored to determine the optimal reaction time and temperature.
-
The product mixture is then isolated and purified to separate the different chlorinated imidazoles.
Due to the formation of multiple products, the yield of the desired this compound via this route is often low and requires extensive purification, making it less efficient for targeted synthesis.
dot graph TD { A[1H-Imidazole] -- "Chlorinating Agent (e.g., NaOCl)" --> B{Mixture of Chlorinated Imidazoles}; B --> C[this compound]; B --> D[4-Chloro-1H-imidazole]; B --> E[5-Chloro-1H-imidazole]; B --> F[4,5-Dichloro-1H-imidazole];
} Product distribution in direct chlorination.
Route 3: Synthesis from 2-Mercapto-1H-imidazole
Utilizing 2-mercapto-1H-imidazole as a starting material offers an alternative pathway that avoids the direct chlorination of the imidazole ring. This approach leverages the reactivity of the thiol group for conversion to the desired chloro functionality.
Oxidative Chlorination: A Double-Edged Sword
The conversion of a thiol to a chloride can be achieved through oxidative chlorination. However, this transformation can be challenging as the sulfur atom is susceptible to over-oxidation, leading to the formation of sulfonyl chlorides or sulfonic acids. The choice of the oxidizing and chlorinating agent is therefore critical to control the reaction and maximize the yield of the desired this compound.
Research on the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has demonstrated the complexity of this chemistry. Depending on the reaction conditions, various products can be formed, including the corresponding disulfide and sulfonic acid[4]. This suggests that while the conversion is possible, careful optimization of the reaction parameters is necessary to achieve the desired outcome. A direct and high-yielding protocol for the conversion of the parent 2-mercapto-1H-imidazole to this compound is not yet well-established in the literature, making this route more exploratory in nature.
dot graph TD { A[2-Mercapto-1H-imidazole] -- "Oxidative Chlorination (e.g., ClO₂)" --> B{Product Mixture}; B --> C[this compound]; B --> D(Disulfide Byproduct); B --> E(Sulfonic Acid Byproduct);
} Potential outcomes of oxidative chlorination.
Conclusion and Recommendations
Based on the available data, the Sandmeyer-type reaction from 2-amino-1H-imidazole (Route 1) emerges as the most efficient and reliable method for the synthesis of this compound. It offers a good yield and a well-defined reaction pathway, making it suitable for both laboratory-scale synthesis and potential scale-up. While it involves the handling of diazonium salts, which requires appropriate safety precautions, the predictability of the outcome makes it a superior choice for targeted synthesis.
Direct chlorination of 1H-imidazole (Route 2) , while attractive for its simplicity and the low cost of the starting material, suffers from a significant lack of regioselectivity. The resulting mixture of products necessitates challenging purification steps and leads to a lower overall yield of the desired isomer. This route may be considered for exploratory studies or when a mixture of chlorinated imidazoles is acceptable.
The synthesis from 2-mercapto-1H-imidazole (Route 3) remains a less-explored option for the parent compound. The potential for over-oxidation and the formation of multiple byproducts present significant hurdles. Further research and development are required to establish a robust and high-yielding protocol for this transformation, making it a less practical choice for routine synthesis at present.
For researchers and drug development professionals seeking a dependable and efficient method to obtain this compound, the Sandmeyer-type reaction offers the most compelling combination of high yield and synthetic control.
References
A Senior Application Scientist’s Guide to Purity Analysis of 2-Chloro-1H-imidazole: A Comparative Analysis of HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of quality control and regulatory compliance. 2-Chloro-1H-imidazole, a key heterocyclic building block, is no exception. Its purity can directly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of this compound. Moving beyond a mere listing of protocols, we will delve into the causality behind methodological choices, grounding our recommendations in established scientific principles and field-proven insights to ensure the methods described are robust and self-validating.
Understanding the Analyte: this compound
Before selecting an analytical technique, understanding the physicochemical properties of the target molecule is paramount.
-
Structure: A five-membered aromatic ring containing two nitrogen atoms, substituted with a chlorine atom.
-
Properties: It is a solid with a melting point of 165-170 °C and a molecular weight of 102.52 g/mol [1]. The presence of the N-H group makes it polar and capable of hydrogen bonding.
-
Analytical Implications: Its relatively low volatility and polar nature present distinct challenges and advantages for different chromatographic techniques. The imidazole ring contains a chromophore, making it suitable for UV detection.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Pharmaceutical QC
HPLC is a highly precise and versatile method for the purity assessment of non-volatile and thermally labile compounds, making it the gold standard for pharmaceutical analysis[2]. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical and widely applicable approach.
Principle of the Method
In RP-HPLC, the analyte is dissolved in a solvent and injected into a liquid stream (the mobile phase). This stream passes through a column packed with a nonpolar material (the stationary phase, typically C18). Polar compounds, like this compound, have a weaker affinity for the nonpolar stationary phase and will elute faster, while nonpolar impurities will be retained longer. A UV detector measures the absorbance of the eluate, allowing for quantification of the main peak and any impurities.
Causality in HPLC Method Development
The robustness of an HPLC method hinges on the logical selection of its parameters.
-
Column Selection (C18): A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography. Its long alkyl chains provide a highly nonpolar stationary phase, offering excellent retention and separation capabilities for a wide range of polar to moderately nonpolar compounds, including imidazole derivatives[3][4].
-
Mobile Phase (Buffered Acetonitrile/Water): A mixture of an organic solvent (acetonitrile) and an aqueous buffer is used. Acetonitrile is chosen for its low UV cutoff and good elution strength. A phosphate buffer at an acidic pH (e.g., pH 3.0) is critical. The buffer controls the ionization state of the imidazole ring's nitrogen atoms, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification[3][5].
-
UV Detection Wavelength (210 nm): Imidazole and its simple derivatives typically exhibit strong absorbance in the low UV range. A wavelength of approximately 210 nm is often chosen to maximize sensitivity for both the parent compound and a broad range of potential impurities[3][6][7].
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to serve as a robust starting point for a stability-indicating method, capable of separating this compound from potential process-related impurities and degradation products. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure suitability for its intended purpose[8][9].
Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (5% B), 2-15 min (5% to 70% B), 15-18 min (70% B), 18.1-22 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both solvents before use.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%). Then, inject the sample solution.
-
Purity Calculation: Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Workflow Diagram
Caption: A typical workflow for the purity analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. It excels at identifying and quantifying volatile and semi-volatile compounds.
Principle of the Method
A sample is vaporized and injected onto the head of a chromatographic column. The separation occurs as the analyte is carried by an inert carrier gas (e.g., helium) through the column. The column contains a stationary phase that interacts with the sample components, causing them to separate based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting charged fragments are detected, producing a unique mass spectrum that acts as a chemical "fingerprint" for identification.
The Derivatization Imperative for this compound
Direct GC analysis of this compound is challenging. Its polarity and the active hydrogen on the imidazole ring can lead to strong interactions with the GC column, resulting in poor peak shape (tailing) and low response. Furthermore, its relatively high melting point suggests it is not sufficiently volatile for efficient GC analysis at typical operating temperatures.
To overcome this, a chemical derivatization step is highly recommended[3][7]. Derivatization converts the polar N-H group into a less polar, more volatile group, significantly improving chromatographic performance. A common approach for compounds with active hydrogens is acylation or silylation. For this guide, we will adapt a method using isobutyl chloroformate, which reacts with the imidazole nitrogen[10].
Experimental Protocol: GC-MS with Derivatization
This protocol provides a framework for the sensitive detection and identification of this compound and related impurities.
Derivatization & GC-MS Conditions
| Parameter | Recommended Condition |
|---|---|
| Derivatizing Reagent | Isobutyl chloroformate |
| Solvent/Base | Acetonitrile / Pyridine |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Split (20:1), 1 µL injection volume |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Scan Range | 40-400 m/z |
Step-by-Step Protocol
-
Sample Preparation (1 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Derivatization:
-
Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Add 60 µL of pyridine (acts as a base).
-
Add 70 µL of isobutyl chloroformate.
-
Cap the vial and vortex for 30 seconds. Let the reaction proceed for 5 minutes at room temperature.
-
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.
-
Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
The mass spectrum will provide a unique fragmentation pattern that confirms the identity of the analyte. The molecular ion peak should correspond to the derivatized product.
-
Purity can be estimated using the area percent method, similar to HPLC.
-
GC-MS Workflow Diagram
Caption: The required workflow for GC-MS analysis, including the critical derivatization step.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goal, available resources, and the nature of the impurities being investigated.
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile compounds. No derivatization needed. | Poor (without derivatization). Requires derivatization to increase volatility and improve peak shape[3][7]. |
| Primary Application | Quantitative Purity & Impurity Profiling. The gold standard for routine QC and stability testing[2]. | Qualitative Identification & Trace Analysis. Unmatched for structural confirmation and identifying unknown impurities[10]. |
| Selectivity | Good. Based on chromatographic retention time and UV absorbance. | Excellent. Based on retention time and a unique mass spectral fingerprint for each compound. |
| Sensitivity | Good. Typically in the low µg/mL to high ng/mL range (LOD/LOQ)[5]. | Excellent. Often capable of reaching low ng/mL to pg/mL levels, especially in SIM mode[10]. |
| Sample Preparation | Simple: Dissolve, filter, and inject. | Complex: Requires a quantitative and reproducible derivatization step. |
| Sample Throughput | High. Typical run times are 15-30 minutes. | Lower. Longer run times and an additional sample preparation step reduce throughput. |
| Instrumentation Cost | Moderate. | High. |
| Regulatory Acceptance | Widely accepted and preferred for routine purity testing in pharmaceutical QC labs. | Accepted, but more commonly used for impurity identification and characterization than for routine release testing. |
Conclusion and Recommendations
For the routine purity analysis of this compound in a drug development or quality control environment, HPLC is the superior and recommended technique. Its direct applicability without derivatization, robustness, high throughput, and strong regulatory precedent make it the most practical and efficient choice for quantitative analysis. The proposed stability-indicating HPLC method provides a reliable platform for assessing purity, quantifying impurities, and monitoring degradation over time.
GC-MS serves as an essential, complementary tool. It should be employed when:
-
Identifying an unknown impurity: If an unknown peak appears in the HPLC chromatogram, GC-MS (or LC-MS) is the definitive technique for structural elucidation.
-
Trace analysis of volatile impurities: For detecting specific, volatile process impurities (e.g., residual solvents) that are not well-suited for HPLC, GC-MS is the method of choice.
-
Orthogonal method development: In late-stage development, using a fundamentally different technique like GC-MS can provide orthogonal data to validate the purity results obtained by HPLC.
By understanding the strengths and limitations of each technique, researchers can strategically deploy HPLC and GC-MS to build a comprehensive analytical package, ensuring the quality, safety, and consistency of this compound for its intended scientific application.
References
- 1. 2-氯-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
A Senior Application Scientist's Guide to In Vitro Evaluation of 2-Chloro-1H-imidazole Compounds
This guide provides an in-depth technical comparison of essential in vitro assays for evaluating the biological activity of 2-Chloro-1H-imidazole compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.
Introduction to this compound Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The introduction of a chloro-substituent, as in this compound, can significantly modulate the compound's physicochemical properties and biological activity, making this class of molecules a fertile ground for the discovery of new therapeutic agents. Preclinical research has identified three primary areas of interest for these compounds: anticancer, antifungal, and anti-inflammatory activities. This guide will detail the foundational in vitro assays used to quantify and compare these biological effects.
Section 1: Evaluating Anticancer Activity
The cornerstone of preliminary anticancer screening is the assessment of a compound's ability to inhibit cancer cell proliferation or induce cell death (cytotoxicity). The MTT assay is a widely adopted, reliable, and high-throughput colorimetric assay for this purpose.[3][4][5]
The MTT Cell Viability Assay: Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance of the resulting solution, we can quantify the effect of a test compound on cell viability. This assay is selected for its sensitivity, reproducibility, and adaptability to a 96-well plate format, making it ideal for screening a range of concentrations to determine a compound's half-maximal inhibitory concentration (IC50).
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound derivatives
-
Standard cytotoxic drug (e.g., Cisplatin)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, perform a viable cell count (e.g., using Trypan Blue), and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in complete medium. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound compounds and the standard drug (Cisplatin) in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve final concentrations for testing (e.g., ranging from 0.1 to 100 µM).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds and the standard drug. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator.[6][7]
-
MTT Addition: After incubation, add 10 µL of the MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Comparative Data: Anticancer Activity (IC50)
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Imidazole Derivative (BI9) | MCF-7 (Breast) | 3.57 | [8] |
| Imidazole Derivative (BI9) | HCT-116 (Colon) | 2.63 | [8] |
| Imidazole Derivative (Compound 22) | NUGC-3 (Gastric) | 0.05 | [1] |
| Imidazole Derivative (Compound 21) | A549 (Lung) | 0.29 | [2] |
| Cisplatin (Standard) | MCF-7 (Breast) | ~5-20 | [6][9] |
| Cisplatin (Standard) | A549 (Lung) | ~7.5-11 | [10][11] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell line, incubation time). The values presented are for comparative purposes and are sourced from various studies.[6]
Mechanism of Action: Induction of Apoptosis
Many imidazole-based anticancer agents exert their effect by inducing apoptosis, or programmed cell death.[12] This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by imidazole derivatives.
Section 2: Evaluating Antifungal Activity
Imidazole derivatives are a well-established class of antifungal agents. Their primary mechanism involves disrupting the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component not found in mammalian cells.[13][14] The broth microdilution method is the gold-standard in vitro assay for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[15][16]
Broth Microdilution Assay: Principle and Rationale
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] A standardized inoculum of the target fungus is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microplate. Following incubation, the wells are visually inspected for turbidity. The MIC value is a critical parameter for assessing the potency of a new antifungal agent and for comparing it with existing drugs. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols (e.g., M27-A3) to ensure inter-laboratory reproducibility.[17][18]
Detailed Protocol: Broth Microdilution (Adapted from CLSI M27-A3)
Materials:
-
This compound derivatives
-
Standard antifungal drug (e.g., Fluconazole)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or PBS
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or McFarland standards
-
Humidified incubator (35°C)
Procedure:
-
Inoculum Preparation: Subculture the fungal strain on an SDA plate and incubate for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds and Fluconazole in RPMI-1640 medium directly in the 96-well plate. Typically, 100 µL of each concentration is added to the wells.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: Read the plate visually. The MIC is the lowest concentration of the compound at which there is a prominent decrease in turbidity (for azoles, typically ≥50% growth inhibition) compared to the growth control. A microplate reader can also be used to quantify growth inhibition.
Comparative Data: Antifungal Activity (MIC)
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole Derivative (SAM3) | Candida albicans | 200 | [19] |
| Imidazole Derivative (SAM5) | Candida albicans | >300 | [19] |
| 2-chloromethyl-1H-benzimidazole derivative (5b) | C. gloeosporioides | 11.38 | [20] |
| 2-chloromethyl-1H-benzimidazole derivative (7f) | B. cinerea | 13.36 | [20] |
| Fluconazole (Standard) | Candida albicans | 0.25 - 2.0 | [21][22] |
| Fluconazole (Standard) | C. krusei | ≥64 | [22] |
Note: MIC values can vary based on the specific fungal strain and testing methodology. The values are presented for comparative purposes.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
The antifungal activity of imidazole derivatives stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[13][22] This enzyme is crucial for the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[23]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysis for 2-Chloro-1H-imidazole Cross-Coupling
Introduction: The Synthetic Challenge and Strategic Importance of 2-Functionalized Imidazoles
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. While direct C-H activation has emerged as an elegant synthetic tool, the cross-coupling of pre-functionalized halo-imidazoles remains a robust and highly reliable strategy for constructing complex molecular architectures.
Among these, 2-chloro-1H-imidazole represents a readily accessible and versatile building block. However, its use in palladium-catalyzed cross-coupling reactions is fraught with challenges that demand a nuanced understanding of catalyst behavior. The primary hurdles include:
-
C-Cl Bond Inertness: The carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding.[1]
-
Catalyst Inhibition: The pyridine-type nitrogen atom of the imidazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3]
-
N-H Acidity: The acidic proton on the imidazole nitrogen can interfere with basic reagents, necessitating careful selection of the base and, in some cases, N-protection strategies.
This guide provides a comparative analysis of palladium catalyst systems for the effective cross-coupling of this compound. We will dissect the critical components of the catalyst system—ligand, palladium source, and base—and provide data-driven insights to guide researchers toward rational catalyst selection and protocol optimization.
The Heart of the Matter: A Comparative Analysis of Ligand Scaffolds
The choice of ligand is the single most critical factor determining the success or failure of a cross-coupling reaction involving an unreactive electrophile like this compound. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, stabilize the active catalytic species, and prevent catalyst deactivation.[4] We will compare four key classes of phosphine and N-heterocyclic carbene (NHC) ligands.
Traditional Triarylphosphine Ligands (e.g., PPh₃)
Triphenylphosphine (PPh₃) is a foundational ligand in palladium catalysis. While cost-effective and readily available, its application in coupling challenging chloro-heterocycles is severely limited.
-
Expertise & Experience: Catalysts derived from PPh₃ generally lack the electron-donating ability and steric bulk required to facilitate the oxidative addition of the C-Cl bond. Furthermore, they are prone to forming less reactive, coordinatively saturated palladium complexes, leading to sluggish or failed reactions. For a substrate like this compound, Pd(PPh₃)₄-based systems typically result in low yields and require high catalyst loadings and harsh reaction conditions.[5]
Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald-Type)
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized cross-coupling chemistry, enabling the routine use of aryl chlorides.[6] Ligands such as XPhos, SPhos, and RuPhos are particularly effective.
-
Expertise & Experience: These ligands possess two key features that overcome the challenges of this compound. First, their significant steric bulk promotes the formation of monoligated, 14-electron Pd(0)L species, which are highly reactive toward oxidative addition. Second, their strong electron-donating character increases the electron density on the palladium center, further accelerating the C-Cl bond cleavage.[7] The bulky framework also helps prevent the inhibitory coordination of the imidazole nitrogen to the metal center. Second-generation (G2) and third-generation (G3) pre-catalysts incorporating these ligands offer the added benefits of being air-stable and forming the active Pd(0) species reliably and rapidly.[3]
N-Heterocyclic Carbene (NHC) Ligands
NHCs are powerful neutral ligands that form highly stable and active palladium complexes. They are even stronger σ-donors than the most electron-rich phosphines, leading to exceptional catalytic activity.
-
Expertise & Experience: NHC-Pd complexes, such as the commercially available PEPPSI™-IPr, are particularly robust.[2] The strong Pd-C bond imparts high thermal stability, allowing reactions to be run at elevated temperatures without catalyst decomposition. This makes them excellent candidates for sluggish couplings. The bulky imidazolin-2-ylidene framework effectively shields the metal center, promoting high catalytic turnover. For amination reactions, NHC catalysts have been shown to be highly effective, even with challenging aryl chlorides.[8][9]
Bidentate Phosphine Ligands (e.g., dppf, BINAP)
Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) chelate to the palladium center, creating a well-defined coordination sphere.
-
Expertise & Experience: The defined bite angle of bidentate ligands can influence the ease of reductive elimination. While highly effective for many transformations, their application for unactivated aryl chlorides can be less general than modern bulky monophosphine ligands.[10] They can, however, offer unique selectivity in certain applications. For the specific case of this compound, they are generally considered less potent than Buchwald-type ligands for achieving high yields under mild conditions.
Data-Driven Catalyst Performance Comparison
To provide a clear, objective comparison, the following table summarizes the typical performance of representative palladium catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is synthesized from literature precedents on similar challenging chloro-heterocyclic substrates.[2][3]
| Catalyst / Pre-catalyst | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 24 | < 20 | 5 |
| XPhos Pd G3 | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 2-6 | > 90 | 1-2 |
| SPhos Pd G2 | SPhos | K₃PO₄ (2.0) | Toluene | 100 | 4-8 | > 90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ (2.0) | t-BuOH | 80 | 6-12 | 85-95 | 2-3 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ (2.0) | Dioxane | 100 | 12-18 | 50-70 | 3-5 |
Key Insights: The data clearly demonstrates the superiority of modern catalyst systems. Buchwald-type pre-catalysts (XPhos, SPhos) deliver the highest yields in the shortest reaction times with low catalyst loadings. NHC-based catalysts are also highly effective and offer a robust alternative. Traditional PPh₃-based catalysts are largely ineffective for this transformation.
Mechanistic Considerations & Workflow Visualization
A sound understanding of the reaction mechanism is crucial for troubleshooting and optimization. Both Suzuki-Miyaura and Buchwald-Hartwig couplings proceed via a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][4][11]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
To aid in practical decision-making, the following workflow provides a logical path for selecting an appropriate catalyst system.
Caption: Decision workflow for initial palladium catalyst selection.
Validated Experimental Protocols
The following protocols are self-validating systems designed for reliability and reproducibility.
Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3
Reaction: Synthesis of 2-phenyl-1H-imidazole
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Solvent Addition: Seal the flask with a septum. Remove from the glovebox and add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent should be sparged with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination using RuPhos Pd G3
Reaction: Synthesis of N-benzyl-1H-imidazol-2-amine
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add RuPhos Pd G3 (0.02 mmol, 2 mol%).
-
Reactant and Solvent Addition: Seal the flask with a septum. Add degassed toluene (5 mL) followed by benzylamine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Authoritative Grounding
The effective cross-coupling of this compound is readily achievable through the rational selection of a modern palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ are inadequate for this challenging substrate, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and robust NHC ligands provides a reliable and high-yielding pathway to diverse 2-substituted imidazoles.[2][3][6] The provided protocols, grounded in established mechanistic principles, serve as a validated starting point for researchers and drug development professionals aiming to leverage this critical building block in their synthetic campaigns.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 8. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Performance Analysis of 2-Chloro-1H-imidazole-based Angiotensin-Converting Enzyme (ACE) Inhibitors
For researchers and drug development professionals navigating the landscape of hypertension therapeutics, the pursuit of novel, potent, and synthetically accessible Angiotensin-Converting Enzyme (ACE) inhibitors is a paramount objective. The imidazole scaffold has long been recognized for its therapeutic versatility, and recent investigations into 2-Chloro-1H-imidazole derivatives have unveiled a promising new class of ACE inhibitors.[1][2] This guide provides an in-depth, objective comparison of the performance of these emerging inhibitors against established clinical standards, namely Lisinopril and Captopril. Supported by experimental data, this document aims to equip scientists with the critical information needed to evaluate the potential of this novel chemical series.
The Renin-Angiotensin-Aldosterone System (RAAS): The Central Target
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[3] Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase, is the central player in this pathway.[4][5] It catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[6][7] Angiotensin II exerts its effects by binding to AT1 receptors, leading to arterial vasoconstriction, aldosterone secretion (promoting sodium and water retention), and sympathetic nervous system activation, all of which contribute to an elevation in blood pressure.[3][6]
ACE inhibitors function by blocking this critical conversion step. By inhibiting ACE, these drugs decrease the formation of Angiotensin II, leading to vasodilation and reduced aldosterone levels.[3][7] This dual action results in a decrease in peripheral vascular resistance and a reduction in blood volume, thereby lowering blood pressure.[6] The inhibition of ACE also prevents the degradation of bradykinin, a potent vasodilator, which further contributes to the antihypertensive effect.[7]
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibition.
Performance Benchmark: this compound Derivatives vs. Standards
Recent studies have focused on the synthesis and evaluation of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors.[1][2] These compounds offer a novel scaffold that is synthetically tractable. The performance of these derivatives has been quantified by determining their half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
The following table summarizes the in vitro ACE inhibitory activity of a series of these novel compounds and compares them directly to Lisinopril, a widely prescribed ACE inhibitor, under the same experimental conditions.[2] A lower IC50 value indicates greater potency.
| Inhibitor | Type | IC50 (µM) |
| Compound 4b | This compound Derivative | 1.31 ± 0.026 |
| Compound 4f | This compound Derivative | 7.57 ± 0.085 |
| Lisinopril | Established Standard Drug | 0.3 ± 0.135 |
| Captopril | Established Standard Drug | ~0.0123* |
*Note: The IC50 value for Captopril is sourced from a different study using a comparable colorimetric assay and is provided for approximate comparison.[8] Direct comparison is most accurate when inhibitors are tested in the same assay run.
From the data, it is evident that while the this compound derivatives demonstrate significant ACE inhibitory activity in the low micromolar range, with compound 4b being the most potent of the series, they do not yet match the nanomolar potency of the established drug Lisinopril.[2] Compound 4b exhibits an IC50 value approximately four times higher than that of Lisinopril.[2] However, the micromolar activity of this novel scaffold is a strong starting point for further lead optimization through medicinal chemistry efforts.
Experimental Protocol: In Vitro Colorimetric ACE Inhibition Assay
To ensure the reproducibility and validity of these findings, a detailed experimental protocol for a common in vitro colorimetric ACE inhibition assay is provided below. This method is based on the principles used in the evaluation of the this compound derivatives.[2][8][9]
Caption: General workflow for an in vitro colorimetric ACE inhibition assay.
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Test inhibitors (this compound derivatives)
-
Standard inhibitor (Lisinopril or Captopril)
-
Borate buffer (pH 8.3)
-
1M HCl for reaction termination (alternative to heat)
-
Colorimetric detection reagents (e.g., based on the reaction of hippuric acid)[8]
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of the HHL substrate in borate buffer.
-
Prepare serial dilutions of the test inhibitors and standard inhibitor at various concentrations (e.g., ranging from nanomolar to micromolar) in borate buffer.
-
-
Enzyme Inhibition Reaction:
-
Initiation of Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the HHL substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.[8]
-
-
Reaction Termination:
-
Quantification of Hippuric Acid:
-
The amount of hippuric acid (HA) produced, which is directly proportional to ACE activity, is quantified. For colorimetric assays, this involves adding specific reagents that react with HA to produce a colored product.[8]
-
After color development, measure the absorbance at the appropriate wavelength (e.g., 478 nm) using a microplate reader.[8]
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
-
Conclusion and Future Outlook
The exploration of this compound derivatives has identified a new and promising scaffold for the development of ACE inhibitors. While the initial compounds, such as derivative 4b with an IC50 of 1.31 µM, do not yet possess the nanomolar potency of established drugs like Lisinopril, they represent a validated starting point for further optimization.[2] The straightforward synthetic routes and the significant in vitro activity warrant further investigation.
Future research should focus on structure-activity relationship (SAR) studies to enhance potency. Modifications to the substituents on the imidazole ring and the N-alkyl chain could lead to improved interactions with the active site of ACE. The ultimate goal is to develop novel inhibitors that not only exhibit high potency but also possess favorable pharmacokinetic and safety profiles, potentially offering new therapeutic options for the management of hypertension and cardiovascular disease.
References
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goodrx.com [goodrx.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. vinmec.com [vinmec.com]
- 6. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 7. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2-Chloro-1H-imidazole
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Among these, halogenated heterocyclic compounds such as 2-Chloro-1H-imidazole demand meticulous attention, not only in their application but critically, in their disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our approach is rooted in a deep understanding of the chemical's properties and the regulatory landscape, providing you with the knowledge to manage this compound responsibly.
Understanding the Hazard: Why Proper Disposal is Non-Negotiable
This compound is a halogenated organic compound, a class of substances that requires careful management due to their potential for environmental persistence and the generation of hazardous byproducts if improperly treated. The primary concerns with this compound are twofold: its inherent chemical reactivity and the environmental impact of its degradation products.
While specific ecotoxicity data for this compound is not extensively available, studies on related imidazole-based ionic liquids have demonstrated moderate to significant chronic toxicity to aquatic organisms such as Daphnia magna[1][2][3]. This underscores the imperative to prevent its release into aquatic environments. Improper disposal, such as discharge into the sanitary sewer system, can disrupt wastewater treatment processes and harm aquatic ecosystems.
Furthermore, the thermal decomposition of chlorinated organic compounds can lead to the formation of highly toxic and persistent environmental pollutants, including dioxins and furans, if not conducted under stringent, controlled conditions[4][5][6][7]. Therefore, a scientifically sound disposal strategy is paramount.
Regulatory Framework: Adherence to RCRA Guidelines
In the United States, the disposal of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[8]. This compound, as a halogenated organic compound, falls under the purview of these regulations. While a specific RCRA waste code may not be assigned to this compound, it would likely be classified as a D002 corrosive hazardous waste if in a solution with a high or low pH, or as a D001 ignitable hazardous waste if dissolved in a flammable solvent[9][10]. It is the generator's responsibility to make a hazardous waste determination.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department and local regulations, as state and municipal rules may be more stringent than federal guidelines[11].
Core Disposal Strategy: High-Temperature Incineration
The primary and most effective method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility[12][13]. This method ensures the complete destruction of the molecule, minimizing the risk of environmental contamination.
Causality: The stability of the imidazole ring and the carbon-chlorine bond necessitates high temperatures for complete breakdown. Incineration under optimized conditions breaks these bonds and converts the compound into less harmful components.
Incineration Parameters:
| Parameter | Recommended Value | Rationale |
| Combustion Temperature | >850°C (1562°F), ideally 1100°C (2012°F) | Ensures complete destruction of the chlorinated organic compound and minimizes the formation of toxic byproducts like dioxins[12][14]. |
| Residence Time | >2 seconds | Provides sufficient time for the complete combustion of the waste material. |
| Flue Gas Treatment | Scrubber System | Necessary to neutralize and remove acidic gases, primarily hydrogen chloride (HCl), formed during the combustion of chlorinated materials[5]. |
The Dioxin-Furan Risk: The incineration of chlorinated and nitrogen-containing organic compounds carries the risk of forming polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[4][5][6][7]. These are highly toxic and persistent organic pollutants. The risk of their formation is significantly reduced by ensuring a high incineration temperature, adequate oxygen supply, and efficient flue gas cleaning[4][7].
Laboratory-Scale Waste Management: A Step-by-Step Protocol
Proper disposal begins in the laboratory. Adherence to a strict waste management protocol is essential to ensure safety and compliance.
Personal Protective Equipment (PPE):
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A fully buttoned laboratory coat.
Waste Segregation and Collection:
Causality: Proper segregation prevents dangerous reactions between incompatible chemicals and ensures that the waste is directed to the correct disposal stream.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for this compound waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Segregation:
-
Halogenated vs. Non-Halogenated: Do not mix this compound waste with non-halogenated organic waste streams[15][16]. This is crucial for proper disposal routing and cost-effectiveness.
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, or strong bases in the same waste container to prevent potentially violent reactions.
-
Preparing Waste for Disposal:
For small quantities of this compound waste generated in the laboratory, the following steps should be taken before collection by your institution's EHS department:
-
Solid Waste: Collect solid this compound in a designated, sealed, and labeled container.
-
Solutions:
-
If dissolved in a flammable solvent, it must be handled as both a halogenated and an ignitable waste.
-
Aqueous solutions should be collected separately. Do not dispose of aqueous solutions down the drain.
-
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that come into contact with this compound should be collected in a designated solid waste container and treated as hazardous waste.
Alternative and Emerging Disposal Technologies
While high-temperature incineration is the standard, research into alternative degradation methods for halogenated organic compounds is ongoing. These methods are generally more complex and may not be readily available for routine laboratory waste disposal but are important to be aware of for future applications.
Advanced Oxidation Processes (AOPs):
AOPs involve the generation of highly reactive hydroxyl radicals that can degrade organic pollutants. Methods like UV/H₂O₂ and Fenton oxidation have shown effectiveness in degrading some imidazole-based compounds and other chlorinated organics[17][18][19][20]. However, the degradation of this compound via these methods would require specific optimization and validation to ensure complete mineralization and to characterize any potential hazardous byproducts.
Chemical Dechlorination:
Reductive dechlorination processes, which involve the use of reducing agents to cleave the carbon-chlorine bond, are another area of research for the treatment of chlorinated organic waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to regulatory guidelines, and implementing a robust waste management plan centered on high-temperature incineration, researchers can ensure that their valuable work does not come at the cost of environmental or personal safety. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
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- 2. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. Degradation of imidacloprid using combined advanced oxidation processes based on hydrodynamic cavitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENVIRONMENTAL [oasis-lmc.org]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 10. coleparmer.com [coleparmer.com]
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- 14. epawebapp.epa.ie [epawebapp.epa.ie]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. uakron.edu [uakron.edu]
- 17. Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibiotics degradation by UV/chlor(am)ine advanced oxidation processes: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
